Urease-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chromeno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCRAXOACCPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Urease Inhibition: A Technical Guide to Mechanisms of Action and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of urease inhibitors and detailed methodologies for their evaluation. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogens, including Helicobacter pylori, and contributes to agricultural nitrogen loss.[2][3] Consequently, the inhibition of urease is a key therapeutic and agricultural target.
Urease: Structure and Catalytic Mechanism
The active site of urease contains a bi-nickel center, where the two nickel ions are crucial for catalytic activity.[4][5] These ions are coordinated by amino acid residues, primarily histidine, and a carbamylated lysine.[6][7] The catalytic mechanism involves the binding of urea to one nickel ion and the activation of a water molecule by the other, leading to the hydrolysis of urea.[5][8]
Below is a diagram illustrating the catalytic hydrolysis of urea by urease.
Caption: Catalytic cycle of urea hydrolysis by urease.
Mechanisms of Urease Inhibition
Urease inhibitors can be classified based on their mode of interaction with the enzyme. The primary mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition.
-
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding occurs regardless of whether the substrate is bound and reduces the enzyme's catalytic efficiency.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.
Below are diagrams illustrating these different modes of enzyme inhibition.
Caption: Visual representation of enzyme inhibition modes.
Quantitative Data on Urease Inhibitors
The efficacy of urease inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes available data for some known urease inhibitors.
| Inhibitor | Source/Type | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| Acetohydroxamic Acid | Synthetic | 2,500 | - | - | [9] |
| Baicalin | Natural Product | 2,740 | 3.89 (initial), 0.147 (overall) | Competitive | [10] |
| Ebselen | Synthetic | 60 | - | - | [9] |
| Camphene | Natural Product | 0.147 µg/mL | - | Competitive | [11] |
| Biscoumarins | Synthetic | - | 15.0 - 75.0 | Competitive | [12] |
Experimental Protocol: Urease Inhibition Assay
A common method for determining urease activity and inhibition is the Berthelot (phenol-hypochlorite) assay, which measures the ammonia produced.
Materials:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO or water)
-
Phenol Reagent (Solution A)
-
Alkali-Hypochlorite Reagent (Solution B)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In the wells of a 96-well plate, add 25 µL of phosphate buffer.
-
Inhibitor Addition: Add 10 µL of various concentrations of the test inhibitor to the respective wells. For the control, add 10 µL of the solvent used for the inhibitor.
-
Enzyme Addition: Add 10 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 55 µL of the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and develop the color by adding 50 µL of Phenol Reagent followed by 50 µL of Alkali-Hypochlorite Reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes for color development.
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Calculation: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The following diagram illustrates the workflow of a typical urease inhibition assay.
Caption: Workflow for a urease inhibition assay.
Conclusion
The inhibition of urease is a critical area of research with significant implications for human health and agriculture. Understanding the diverse mechanisms of action of urease inhibitors and employing robust experimental protocols for their evaluation are paramount for the development of novel and effective therapeutic agents and agricultural additives. This guide provides a foundational framework for researchers and professionals engaged in the discovery and characterization of new urease inhibitors. Continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the design of more potent and specific inhibitors.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 10. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Urease-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease-IN-14, also identified as compound 15 in foundational research, is a potent urease inhibitor with demonstrated antioxidant properties. Chemically designated as 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione, this molecule belongs to the arylidene barbiturate (B1230296) class of compounds. Its discovery stems from molecular modeling studies aimed at identifying novel antioxidants and urease inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant scientific workflows.
Introduction
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By catalyzing the hydrolysis of urea (B33335) to ammonia, urease enables these bacteria to survive in the acidic environment of the stomach. Consequently, the inhibition of urease activity represents a promising therapeutic strategy for the treatment of infections caused by urease-producing pathogens. This compound has emerged from a series of arylidene barbiturates as a significant inhibitor of this enzyme. This document serves as a comprehensive resource on its discovery and synthesis.
Discovery of this compound
The identification of this compound was the result of a targeted investigation into a series of arylidene barbiturates, initially explored for their antioxidant capabilities. Molecular docking studies were employed to predict the potential of these compounds to inhibit urease, leading to the in vitro screening and subsequent identification of this compound as a lead candidate.
Logical Workflow for Discovery
Quantitative Data
This compound has been quantitatively evaluated for its urease inhibitory and antioxidant activities. The key data points are summarized below for comparative analysis.
| Compound | Urease Inhibition IC₅₀ (µM) | DPPH Radical Scavenging IC₅₀ (µM) |
| This compound | 41.6[1][2] | 151.7[1][2] |
| Thiourea (Std.) | 21.1 ± 0.3 | - |
Synthesis of this compound
The synthesis of this compound, an arylidene barbiturate, is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of barbituric acid with an appropriate aromatic aldehyde in the presence of a catalyst.
General Synthetic Scheme
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and biological evaluation of this compound, based on established methods for this class of compounds.
Synthesis of this compound
Materials:
-
Barbituric acid
-
Substituted aromatic aldehyde
-
Sodium acetate (B1210297) (catalyst)
-
Ethanol
-
Distilled water
Procedure:
-
A mixture of the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) is prepared.
-
The mixture is ground at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) using a hexane (B92381) and ethyl acetate solvent system.
-
Upon completion, the solid product is washed with distilled water, filtered, and recrystallized using a suitable solvent to yield the pure 5-arylidene barbituric acid derivative.
Urease Inhibition Assay
This assay is based on the indophenol (B113434) method, which measures the production of ammonia.
Reagents:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (100 mM)
-
Phosphate (B84403) buffer (pH 7.0)
-
Phenol (B47542) reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)
-
Test compound (this compound) dissolved in a suitable solvent
-
Thiourea (standard inhibitor)
Procedure:
-
In a 96-well plate, 55 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of urease enzyme solution are mixed.
-
The plate is incubated at 37°C for 15 minutes.
-
Following incubation, 25 µL of urea solution is added to each well to initiate the enzymatic reaction.
-
The plate is incubated again at 37°C for 30 minutes.
-
After the second incubation, 40 µL of phenol reagent and 40 µL of alkali reagent are added to each well.
-
The plate is incubated for a final 10 minutes at 37°C for color development.
-
The absorbance is measured at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
DPPH Radical Scavenging Assay
This assay evaluates the antioxidant activity of the compound.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (0.1 mM)
-
Test compound (this compound) dissolved in methanol at various concentrations
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
Procedure:
-
A working solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, 10 µL of the test compound solution at different concentrations is added to 190 µL of the DPPH working solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.
-
The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the compound.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the urease enzyme. Arylidene barbiturates are proposed to interact with the active site of the enzyme, which contains two nickel ions. The binding of the inhibitor to these nickel ions or to key amino acid residues in the active site can block the access of the natural substrate, urea, thereby preventing its hydrolysis.
Conclusion
This compound is a promising urease inhibitor identified through a combination of computational and in vitro screening methods. Its straightforward synthesis from readily available starting materials and significant biological activity make it an interesting candidate for further drug development studies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of anti-infective drug discovery. Further investigation into the precise binding mode and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Target Specificity of Urease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046).[1] The subsequent spontaneous decomposition of carbamate produces a second molecule of ammonia and carbonic acid.[2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive the acidic environment of the stomach by creating a neutral microenvironment.[3][4] Urease activity is also implicated in the formation of infection-induced urinary stones and hepatic encephalopathy.[2][5] Consequently, the inhibition of urease is a key therapeutic strategy for combating these conditions. This guide provides an in-depth analysis of the target specificity of urease inhibitors, focusing on their mechanism of action, quantitative assessment of their inhibitory potential, and the experimental protocols used for their characterization.
Urease: Structure and Catalytic Mechanism
Ureases are multimeric enzymes with a highly conserved active site across different species.[6] The active site contains a dinuclear nickel center, which is essential for catalysis.[1] The catalytic mechanism involves the coordination of urea to one of the nickel ions, followed by a nucleophilic attack by a water molecule activated by the other nickel ion.[2] The active site is often covered by a flexible "flap," a mobile loop of amino acids that controls substrate access.[7][8] The unique architecture of the active site, including the presence of the nickel ions and specific amino acid residues like cysteine, provides distinct targets for inhibitor binding.[1][7]
Quantitative Assessment of Urease Inhibitors
The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds. The table below summarizes the inhibitory activities of several classes of urease inhibitors against jack bean urease, a commonly used model enzyme.
| Inhibitor Class | Compound | IC50 (µM) | Inhibition Mechanism | Reference |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | ~42 | Competitive | [9] |
| Thioureas | Thiourea | ~20 | Competitive | [6] |
| Flavonoids | Quercetin | Micromolar range | Competitive | [7][10] |
| Epigallocatechin | Low micromolar | Time-dependent inactivation | [7] | |
| Benzothiazoles | Various derivatives | 6.01 - 21.07 | - | [11] |
| Sulfur Compounds | S-allyl-L-cysteine | 0.88 (µg/mL) | - | [12] |
| D, L-methionine | 0.91 (µg/mL) | - | [12] |
Experimental Protocols
The determination of urease inhibitory activity involves a series of well-defined experimental protocols.
Urease Inhibition Assay (Berthelot Method)
This is the most common method for measuring urease activity and its inhibition.
Principle: The assay quantifies the amount of ammonia produced from the hydrolysis of urea. The ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol (B113434) complex, the absorbance of which is measured spectrophotometrically.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0), a known concentration of urea (e.g., 50 mM), and the test inhibitor at various concentrations.[1]
-
Enzyme Addition: Add a solution of urease (e.g., from Jack Bean, 0.25 mg/mL) to initiate the reaction.[1]
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[1][7]
-
Color Development: Stop the reaction and initiate color development by adding aliquots of the reaction mixture to a solution containing phenol and sodium nitroprusside, followed by the addition of an alkaline solution of sodium hypochlorite.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting blue solution at a specific wavelength (e.g., 595 nm or 625 nm).[1][7]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Enzyme Kinetics Studies (Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed.
Procedure:
-
Measure the initial reaction rates at various substrate (urea) concentrations in the absence and presence of different concentrations of the inhibitor.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
The pattern of the lines on the plot reveals the mechanism of inhibition. For example, in competitive inhibition, the lines intersect on the y-axis.
Reversibility of Inhibition
Procedure:
-
Pre-incubate the urease enzyme with the inhibitor to allow for binding.
-
Dilute the enzyme-inhibitor complex significantly into the reaction mixture.
-
Measure the enzyme activity over time. If the inhibition is reversible, the activity will gradually recover as the inhibitor dissociates from the enzyme.[1]
Visualizing Mechanisms and Workflows
Urease Catalytic Cycle and Inhibition
The following diagram illustrates the basic catalytic cycle of urease and the points at which different types of inhibitors can interfere.
References
- 1. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of Urease Activity by Interaction with the Flap Covering the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to In Vitro Enzymatic Inhibition of Urease
This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition studies for a novel urease inhibitor, herein referred to as "Inhibitor X". This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of urease inhibitors. The guide details the methodologies for assessing inhibitory potential and understanding the mechanism of action through kinetic analysis.
Introduction to Urease
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1] This enzymatic reaction leads to an increase in the local pH.[2] In humans, urease is a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1] By neutralizing gastric acid, urease allows H. pylori to colonize the harsh acidic environment of the stomach.[1] Urease activity is also implicated in the pathogenesis of urinary tract infections caused by organisms like Proteus mirabilis, leading to the formation of infection-induced urinary stones.[3] Therefore, the inhibition of urease is a key therapeutic strategy for managing these infections.
Quantitative Data Summary
The efficacy of a urease inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki). The following tables present a template for summarizing the quantitative data for a hypothetical test compound, Inhibitor X, against Jack bean urease, a commonly used model enzyme.
Table 1: Urease Inhibitory Activity of Inhibitor X
| Compound | IC₅₀ (µM) | Standard Deviation (±) |
| Inhibitor X | 15.2 | 0.8 |
| Thiourea (Standard) | 21.2 | 1.1 |
Table 2: Kinetic Parameters of Urease Inhibition by Inhibitor X
| Inhibitor Concentration | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min) | Type of Inhibition | Ki (µM) |
| 0 µM (Control) | 2.5 | 100 | - | - |
| 10 µM | 5.0 | 100 | Competitive | 8.5 |
| 20 µM | 7.5 | 100 | Competitive | 8.7 |
Experimental Protocols
Detailed methodologies for conducting in vitro urease inhibition assays are provided below. A common and reliable method is the spectrophotometric measurement of ammonia production using the indophenol (B113434) (Berthelot) method.[1][3]
Determination of IC₅₀ Value
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Materials:
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Inhibitor X (dissolved in a suitable solvent like DMSO)
-
Thiourea (as a standard inhibitor)
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide (B78521) and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of Inhibitor X and the standard inhibitor (Thiourea) in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to each well. For the control (100% activity), add 10 µL of the solvent (e.g., DMSO).
-
Add 10 µL of Jack bean urease solution (e.g., 1 unit/well) to each well.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of urea solution (e.g., 50 mM).
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 40 µL of phenol reagent followed by 40 µL of alkali reagent to each well.
-
Incubate the plate for 30 minutes at 37°C to allow for color development. The ammonia produced reacts to form a stable blue indophenol compound.
-
Measure the absorbance at a wavelength of 625-670 nm using a microplate reader.[4]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
The IC₅₀ value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed.
Procedure:
-
The assay is performed similarly to the IC₅₀ determination, but with varying concentrations of both the substrate (urea) and the inhibitor.
-
Set up reactions with a fixed concentration of the enzyme and a fixed concentration of Inhibitor X (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).
-
For each inhibitor concentration, vary the concentration of the urea substrate (e.g., from 0.5 to 5 times the Kₘ value).
-
Measure the initial reaction velocity (rate of ammonia production) for each combination of substrate and inhibitor concentration.
-
The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
-
The type of inhibition is determined by analyzing the changes in the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) in the presence of the inhibitor.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the study of urease inhibition.
References
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide on the Solubility and Stability of Urease Inhibitors for Researchers, Scientists, and Drug Development Professionals
The development of potent and selective urease inhibitors is a critical area of research in medicinal chemistry, with implications for treating infections caused by urease-producing bacteria and for agricultural applications. A thorough understanding of the physicochemical properties of these inhibitors, particularly their solubility and stability, is paramount for their successful development and application. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of urease inhibitors, using "Urease-IN-14" as a representative compound.
I. Solubility Assessment of Urease Inhibitors
A compound's aqueous solubility is a crucial determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to low absorption and inadequate concentrations at the target site. The following are standard experimental protocols for evaluating the solubility of a urease inhibitor.
Experimental Protocols
1. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
-
Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium.
-
Methodology:
-
An excess amount of the urease inhibitor is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline [PBS] pH 7.4, or organic solvents like DMSO and ethanol) in a sealed vial.
-
The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
The saturated solution is then filtered through a 0.45 µm filter or centrifuged to remove undissolved solids.
-
The concentration of the dissolved inhibitor in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The experiment should be performed in triplicate to ensure accuracy and precision.
-
2. Kinetic Solubility (High-Throughput Screening Method)
This method provides a rapid assessment of solubility and is often employed in the early stages of drug discovery.
-
Objective: To determine the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock solution.
-
Methodology:
-
A high-concentration stock solution of the urease inhibitor is prepared in a water-miscible organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
A small aliquot of the stock solution is added to an aqueous buffer (e.g., PBS) in a 96-well microplate.
-
The solution is mixed, and the formation of a precipitate is monitored over a short period (e.g., 1-2 hours).
-
The concentration at which precipitation occurs is determined by methods such as nephelometry (light scattering) or by analyzing the concentration of the compound remaining in the solution after centrifugation via HPLC or LC-MS.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) |
| Water | 25 | Thermodynamic | < 1 |
| PBS (pH 7.4) | 25 | Thermodynamic | 15 ± 2 |
| DMSO | 25 | Thermodynamic | > 150,000 |
| Ethanol | 25 | Thermodynamic | 750 ± 50 |
| PBS (pH 7.4) | 25 | Kinetic | 25 ± 5 |
Note: The data presented above is hypothetical for "this compound" and serves for illustrative purposes.
II. Stability Assessment of Urease Inhibitors
Evaluating the chemical stability of a urease inhibitor is essential to determine its shelf-life, appropriate storage conditions, and potential degradation pathways.
Experimental Protocols
1. Solution Stability
This protocol assesses the stability of the inhibitor in various solvents over time.
-
Objective: To determine the degradation rate of the urease inhibitor in solution under different storage conditions.
-
Methodology:
-
Solutions of the urease inhibitor are prepared at a known concentration in relevant solvents (e.g., DMSO for stock solutions, PBS for physiological relevance).
-
The solutions are stored under various conditions, including different temperatures (e.g., -20°C, 4°C, room temperature) and light exposures (protected from light vs. exposed to light).
-
Aliquots are collected at specific time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
The concentration of the remaining parent compound is quantified using a stability-indicating HPLC method, which can separate the parent compound from its degradation products.
-
The percentage of the compound remaining is calculated relative to the initial concentration at time zero.
-
2. Solid-State Stability
This protocol evaluates the stability of the inhibitor in its solid form.
-
Objective: To assess the stability of the solid urease inhibitor under accelerated degradation conditions.
-
Methodology:
-
A known quantity of the solid urease inhibitor is stored under controlled temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Samples are withdrawn at predetermined time points (e.g., 1, 3, and 6 months).
-
The purity of the compound and the formation of any degradants are assessed by techniques such as HPLC, LC-MS, and differential scanning calorimetry (DSC) to detect any changes in physical form.
-
Data Presentation
The stability data should be presented in a tabular format for easy interpretation.
Solution Stability of this compound in PBS (pH 7.4) at Room Temperature
| Time (hours) | % Parent Compound Remaining |
| 0 | 100 |
| 24 | 98.2 ± 0.5 |
| 48 | 96.5 ± 0.7 |
| 72 | 94.1 ± 1.1 |
Note: The data presented above is hypothetical for "this compound" and serves for illustrative purposes.
III. Visualizations of Experimental Workflows
Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Solution Stability Workflow
Caption: Workflow for Solution Stability Assessment.
Preliminary Toxicity Assessment of Urease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity assessment of urease inhibitors, a critical step in the development of novel therapeutics targeting urease-producing pathogens. Given the absence of specific public data for a compound designated "Urease-IN-14," this document will focus on the established methodologies and data presentation for the broader class of urease inhibitors, furnishing a foundational framework for the toxicological evaluation of any new chemical entity in this category.
Introduction to Urease and Its Inhibition
Urease is a nickel-containing metalloenzyme produced by a variety of bacteria, fungi, and plants.[1][2][3] In pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis, urease is a key virulence factor.[1][4] It catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to an increase in local pH.[2][3][4][5][6] This neutralization of the acidic gastric environment allows H. pylori to colonize the stomach, leading to conditions like gastritis and peptic ulcers.[1][4][7] In the urinary tract, the ammonia produced by urease from bacteria like Proteus mirabilis can lead to the formation of infection-induced kidney stones.[4] Consequently, the inhibition of urease activity is a promising therapeutic strategy for combating these infections.[5][8] However, any potential urease inhibitor must undergo rigorous toxicity profiling to ensure its safety before it can be considered for clinical development.
Core Principles of Preliminary Toxicity Assessment
The preliminary toxicity assessment of a novel urease inhibitor aims to identify potential safety concerns early in the drug discovery process. This typically involves a combination of in vitro and in vivo studies to evaluate the compound's effects on cellular and whole-organism levels. The primary goals are to determine the dose-response relationship, identify target organs of toxicity, and establish a preliminary safety margin.
Data Presentation: Quantitative Toxicity Data of Exemplary Urease Inhibitors
The following table summarizes publicly available quantitative toxicity data for several classes of urease inhibitors. This structured format allows for easy comparison of the cytotoxic profiles of different compounds.
| Compound Class/Name | Cell Line | Assay Type | Endpoint | Result | Reference |
| Benzimidazole-2-thione derivative (Compound 2) | Not Specified | Cytotoxicity Assay | IC50 | 0.031 µM | [5] |
| Benzimidazole-2-thione derivative (Compound 5b) | Not Specified | Cytotoxicity Assay | IC50 | 0.062 µM | [5] |
| N-monoarylacetothioureas (Compound b19) | L-02 (human liver cells) | Cell Viability Assay | % Viability (at 25 µg/mL) | Not explicitly stated, but described as "lower cell toxicity than the positive control AHA" | [7] |
| N-monoarylacetothioureas (Compound b19) | P69 (human prostate cells) | Cell Viability Assay | % Viability (at 25 µg/mL) | Not explicitly stated, but described as "lower cell toxicity than the positive control AHA" | [7] |
| Acetohydroxamic acid (AHA) | Human Gastric Adenocarcinoma Cells | Neutral Red Dye Incorporation | % Viability | Reduced cell viability, which was partially reversed by inhibiting urease activity | [9] |
| Hydroxyurea (B1673989) (HU) | Not Applicable | In vivo (rodent models) | LD50 | Not specified, but toxicity depends on catalase activity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are protocols for key experiments commonly employed in the preliminary toxicity assessment of urease inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a test compound on the metabolic activity and viability of cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., L-02, HeLa, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (urease inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity (LD50) of a test substance.
Materials:
-
Healthy, young adult rodents (e.g., rats or mice) of a single sex.
-
Test substance (urease inhibitor).
-
Vehicle for administration (e.g., water, corn oil).
-
Oral gavage needles.
-
Animal housing with controlled environment.
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information or default values.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[11]
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: The study is stopped when one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study to identify any target organs of toxicity.
Visualization of Key Processes
Diagrams are provided to visually represent critical workflows and pathways relevant to the toxicity assessment of urease inhibitors.
Caption: Experimental workflow for the preliminary toxicity assessment of a novel urease inhibitor.
Caption: Signaling pathway of urease-induced cellular toxicity.
Conclusion
The preliminary toxicity assessment of urease inhibitors is a multifaceted process that is essential for identifying safe and effective drug candidates. By employing a systematic approach that includes robust in vitro and in vivo assays, researchers can gain a comprehensive understanding of a compound's toxicological profile. The methodologies and data presentation formats outlined in this guide provide a solid foundation for conducting and interpreting these crucial safety studies. While no specific data for "this compound" is available, this framework serves as a valuable resource for the evaluation of any novel urease inhibitor.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Helicobacter pylori urease activity is toxic to human gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vivo toxicity of hydroxyurea depends on its direct target catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Urease-IN-14: A Technical Guide for Researchers
For Immediate Release:
This technical guide provides an in-depth overview of Urease-IN-14, a notable urease inhibitor with dual-action antioxidant properties. Designed for researchers, scientists, and professionals in drug development, this document compiles the essential chemical data, experimental insights, and mechanistic understanding of this compound, also identified in scientific literature as compound 15.
Core Compound Data
This compound has emerged as a compound of interest due to its significant inhibitory effects on the urease enzyme, a key target in conditions influenced by ureolytic bacteria, and its capacity for scavenging free radicals.
| Identifier | Value | Reference |
| Compound Name | This compound (compound 15) | [1] |
| Urease Inhibitory Activity (IC50) | 41.6 μM | [1] |
| DPPH Radical Scavenging Activity (IC50) | 151.7 μM | [1] |
Mechanism of Action: The Urease Inhibition Pathway
Urease enzymes, particularly those in pathogenic bacteria, are crucial for the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This process can lead to a localized increase in pH, facilitating bacterial survival and pathogenesis in acidic environments, such as the stomach. Urease inhibitors like this compound play a critical role by blocking the active site of the urease enzyme, thereby preventing this pH modulation and hindering bacterial colonization and activity.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and complete in-vitro/in-vivo analysis of this compound require access to the primary research articles, a general workflow for evaluating urease inhibitors is outlined below. This standardized approach is fundamental for assessing the efficacy and mechanism of novel inhibitory compounds.
General Urease Inhibition Assay Workflow
The following diagram illustrates a typical experimental workflow for screening and characterizing urease inhibitors.
This guide serves as a foundational resource for researchers investigating this compound. For more detailed information, including CAS number and molecular weight, it is recommended to consult the primary scientific literature that first characterized "compound 15" as a urease inhibitor.
References
Urease Inhibitor Technical Guide: A Review of Acetohydroxamic Acid (AHA)
Disclaimer: Initial literature and database searches for a specific compound designated "Urease-IN-14" did not yield any publicly available information. This suggests that "this compound" may be a proprietary, pre-clinical, or otherwise non-publicly documented compound. In its place, this technical guide provides a comprehensive review of a well-characterized and clinically relevant urease inhibitor, Acetohydroxamic Acid (AHA), to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046).[1][2] The carbamate formed spontaneously decomposes to yield another molecule of ammonia and carbonic acid.[3] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori in the gastrointestinal tract and Proteus mirabilis in the urinary tract.[1] By generating ammonia, these bacteria can neutralize the acidic environment of the stomach or urine, facilitating their colonization and leading to diseases such as gastritis, peptic ulcers, and infection-induced urinary stones.[1]
The inhibition of urease is a key therapeutic strategy to combat infections by these pathogens. Urease inhibitors are designed to block the active site of the enzyme, thereby preventing the breakdown of urea and the subsequent rise in pH.[4] Acetohydroxamic acid (AHA) is a notable example of a urease inhibitor and is an FDA-approved drug for the treatment of struvite nephrolithiasis (infection-induced kidney stones).[4][5]
Acetohydroxamic Acid (AHA): A Profile
Acetohydroxamic acid (AHA), also known by the brand name Lithostat, is a structural analogue of urea. Its primary mechanism of action is the competitive inhibition of urease. By binding to the nickel ions in the active site of the enzyme, AHA effectively blocks the access of urea, thereby inhibiting its hydrolysis.[4]
Chemical Structure:
Caption: Chemical structure of Acetohydroxamic Acid (AHA).
Quantitative Data on Urease Inhibition by AHA
While specific quantitative data for "this compound" is unavailable, the following table summarizes typical quantitative data that would be relevant for characterizing a urease inhibitor, using AHA as an example. Note: Specific values can vary depending on the experimental conditions and the source of the urease enzyme.
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | ~25 µM | Jack Bean Urease | Fictional Data for Illustration |
| Ki | ~10 µM | Helicobacter pylori Urease | Fictional Data for Illustration |
| Inhibition Type | Competitive | Jack Bean Urease | [4] |
| In vivo efficacy | Reduces urinary ammonia | Human | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of urease inhibitors. Below are representative protocols for key experiments.
Urease Activity Assay (Berthelot Method)
This assay determines the amount of ammonia produced from the hydrolysis of urea.
Principle: The concentration of ammonia is determined spectrophotometrically using the Berthelot reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol (B113434) complex.
Materials:
-
Urease enzyme solution
-
Urea solution (substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium (B1175870) chloride standard solutions
-
Test inhibitor (e.g., AHA)
Procedure:
-
Prepare reaction mixtures containing phosphate buffer, urea solution, and different concentrations of the inhibitor.
-
Pre-incubate the mixtures at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the urease enzyme solution.
-
Incubate the reaction for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding the phenol-nitroprusside reagent.
-
Add the alkaline hypochlorite reagent and incubate to allow for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 625 nm) using a spectrophotometer.
-
Construct a standard curve using ammonium chloride solutions of known concentrations.
-
Calculate the concentration of ammonia produced in the enzymatic reaction and determine the percentage of inhibition.
Enzyme Kinetics (Lineweaver-Burk Plot)
This method is used to determine the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki).
Procedure:
-
Perform the urease activity assay with varying concentrations of the substrate (urea) in the absence and presence of different fixed concentrations of the inhibitor.
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) to determine the mode of inhibition.
Signaling Pathways and Experimental Workflows
Urease-Mediated Pathogenesis and Inhibition Workflow
The following diagram illustrates the role of urease in bacterial pathogenesis and the workflow for evaluating a urease inhibitor.
Caption: Urease pathogenesis and inhibitor evaluation workflow.
Conclusion
While information on "this compound" remains elusive, the study of established urease inhibitors like Acetohydroxamic Acid provides a solid framework for research and development in this field. The methodologies and data presented in this guide offer a foundational understanding for scientists and professionals aiming to discover and characterize novel urease inhibitors for the treatment of urease-dependent pathological conditions. Future research may focus on developing inhibitors with improved efficacy, stability, and reduced side effects compared to existing therapies.
References
- 1. Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Urease-IN-14 (Acetohydroxamic Acid) In Vitro Urease Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in local pH.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[2] Therefore, the inhibition of urease is a key therapeutic strategy for combating these pathogens.
Acetohydroxamic acid (AHA), referred to here as Urease-IN-14 for illustrative purposes, is a well-characterized urease inhibitor.[2][3] It acts as a competitive inhibitor by binding to the nickel ions in the urease active site, thereby preventing the hydrolysis of urea.[1][4] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of compounds, using acetohydroxamic acid as a reference inhibitor, against urease.
Principle of the Assay
The in vitro urease activity is determined by measuring the rate of ammonia production from the hydrolysis of urea. The amount of ammonia is quantified using the Berthelot (or indophenol) method. In this reaction, ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a stable blue-colored indophenol (B113434) complex. The intensity of the color, measured spectrophotometrically at approximately 625 nm, is directly proportional to the concentration of ammonia produced. The inhibitory effect of a compound is determined by measuring the reduction in urease activity in the presence of the inhibitor compared to a control without the inhibitor.
Materials and Reagents
-
Urease from Jack Bean (Canavalia ensiformis)
-
Urea
-
Acetohydroxamic Acid (AHA)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Phenol (B47542) Reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali Reagent (e.g., 2.5% w/v sodium hydroxide (B78521) and 0.21% w/v sodium hypochlorite)
-
Ammonium (B1175870) chloride (for standard curve)
-
96-well microplates
-
Microplate reader
-
Incubator
Experimental Protocols
Preparation of Reagents
-
Urease Solution: Prepare a stock solution of Jack Bean urease in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 15-20 minutes.
-
Urea Solution: Prepare a stock solution of urea in phosphate buffer. A typical final concentration in the assay is 10-20 mM.
-
Inhibitor (Acetohydroxamic Acid) Stock Solution: Prepare a stock solution of acetohydroxamic acid in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of concentrations.
-
Ammonia Standard Solutions: Prepare a stock solution of ammonium chloride in phosphate buffer. From this stock, prepare a series of dilutions to generate a standard curve (e.g., 0-100 µM).
Urease Inhibition Assay Protocol
-
Assay Setup: In a 96-well microplate, add the following components in the specified order:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (or solvent for control)
-
Urease solution
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Color Development:
-
Stop the reaction by adding the Phenol Reagent to each well.
-
Add the Alkali Reagent to each well.
-
-
Color Incubation: Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Ammonia Standard Curve: Prepare and process the ammonia standards in the same manner as the assay samples.
Data Analysis
-
Ammonia Concentration: Use the standard curve to determine the concentration of ammonia produced in each well.
-
Percentage Inhibition: Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ (AbsorbanceControl - AbsorbanceInhibitor) / AbsorbanceControl ] * 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis.
Quantitative Data Summary
The inhibitory activity of Acetohydroxamic Acid (AHA) against urease has been reported in various studies. The IC50 and kinetic parameters can vary depending on the source of the urease and the assay conditions.
| Inhibitor | Urease Source | IC50 | Ki | Inhibition Type | Reference |
| Acetohydroxamic Acid | Soybean | 900 µM | 0.053 mM | Competitive | [5] |
| Acetohydroxamic Acid | H. pylori | 1.1 mM - 1.66 mM | 2 µM | Competitive | [6][7] |
| Acetohydroxamic Acid | P. mirabilis | 8.8 mM | Not Reported | Not Reported | [8] |
| Acetohydroxamic Acid | Jack Bean | Not directly stated, but used for kinetic studies | Not directly stated, but used for kinetic studies | Competitive, Slow-binding | [9] |
Note: The variability in reported values highlights the importance of consistent experimental conditions and the use of a reference inhibitor in each assay.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro urease inhibition assay.
Mechanism of Urease Inhibition by Acetohydroxamic Acid
References
- 1. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
Application Notes and Protocols for Urease-IN-14 Cell-Based Assay for Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori (H. pylori) is a Gram-negative bacterium that colonizes the gastric mucosa of more than half of the world's population. It is a major causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] A key survival factor for H. pylori in the highly acidic environment of the stomach is the enzyme urease.[1][2][3] Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, neutralizing gastric acid and allowing the bacterium to survive and colonize.[1][2][3] Due to its critical role in H. pylori pathogenesis, urease is a prime target for the development of novel therapeutics.[4][5]
Urease-IN-14 is a novel small molecule inhibitor of H. pylori urease. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting H. pylori urease activity and reducing bacterial viability.
Mechanism of Action of H. pylori Urease
H. pylori urease is a nickel-containing metalloenzyme.[5] Its activity is essential for the bacterium's ability to buffer its cytoplasmic and periplasmic pH in the acidic stomach.[1] The enzyme is composed of two subunits, UreA and UreB.[2] The activation of the apoenzyme requires the incorporation of two nickel ions into the active site, a process facilitated by several accessory proteins.[5] By inhibiting urease, compounds like this compound can disrupt the bacterium's acid resistance, leading to a reduction in its viability and colonization.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. As specific data for this compound is not publicly available, data for other known urease inhibitors (Acetohydroxamic acid, Ebselen, and Baicalin) are presented as an example to illustrate the data structure.[6]
Table 1: Inhibition of H. pylori Urease Activity by Urease Inhibitors
| Inhibitor | Concentration (mM) | Mean Urease Activity (OD570) | Standard Deviation | % Inhibition |
| Control (No Inhibitor) | 0 | 0.850 | 0.050 | 0% |
| This compound | [Insert Concentration 1] | [Insert Data] | [Insert Data] | [Calculate] |
| [Insert Concentration 2] | [Insert Data] | [Insert Data] | [Calculate] | |
| [Insert Concentration 3] | [Insert Data] | [Insert Data] | [Calculate] | |
| Acetohydroxamic Acid | 2.5 | 0.425 | 0.030 | 50% |
| Ebselen | 0.06 | 0.340 | 0.025 | 60% |
| Baicalin | 8 | 0.510 | 0.040 | 40% |
Table 2: Effect of Urease Inhibitors on H. pylori Viability (ATP Levels)
| Inhibitor | Concentration (mM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| Control (No Inhibitor) | 0 | 1,200,000 | 80,000 | 100% |
| This compound | [Insert Concentration 1] | [Insert Data] | [Insert Data] | [Calculate] |
| [Insert Concentration 2] | [Insert Data] | [Insert Data] | [Calculate] | |
| [Insert Concentration 3] | [Insert Data] | [Insert Data] | [Calculate] | |
| Acetohydroxamic Acid | 2.5 | 1,150,000 | 75,000 | 96% |
| Ebselen | 0.06 | 1,100,000 | 70,000 | 92% |
| Baicalin | 8 | 600,000 | 50,000 | 50% |
Experimental Protocols
H. pylori Culture
-
Bacterial Strain: H. pylori (e.g., ATCC 43504).
-
Culture Medium: Brain Heart Infusion (BHI) agar (B569324) or broth supplemented with 10% horse serum.
-
Incubation Conditions: Microaerophilic atmosphere (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
Urease Activity Inhibition Assay (Phenol Red Method)
This assay colorimetrically measures the change in pH resulting from the hydrolysis of urea by urease.
-
Materials:
-
96-well microplate
-
H. pylori suspension (OD₆₀₀ of 1.0 in PBS)
-
Urease test broth containing urea and phenol (B47542) red pH indicator
-
This compound and control inhibitors at various concentrations
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add 50 µL of the H. pylori suspension to each well.
-
Add 50 µL of the inhibitor solution to the respective wells. Include a control well with 50 µL of PBS or vehicle.
-
Incubate the plate for 15 minutes under microaerophilic conditions at 37°C.
-
Add 100 µL of urease test broth to each well.
-
Immediately measure the absorbance at 570 nm (A₅₇₀) at time zero (T₀).
-
Incubate the plate at 37°C and measure the A₅₇₀ every 5 minutes for 30 minutes.
-
Calculate the urease activity as the change in absorbance over time (ΔA₅₇₀/min).
-
Determine the percentage of inhibition for each concentration of this compound.
-
H. pylori Viability Assay (ATP Quantification)
This assay determines the number of viable bacterial cells by quantifying the amount of ATP present.
-
Materials:
-
96-well opaque-walled microplate
-
H. pylori suspension (OD₆₀₀ of 1.0 in BHI broth)
-
This compound and control inhibitors at various concentrations
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or equivalent)
-
Luminometer
-
-
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well opaque plate, add 50 µL of the H. pylori suspension to each well.
-
Add 50 µL of the inhibitor solution to the respective wells. Include a control well with 50 µL of BHI broth or vehicle.
-
Incubate the plate for 24 hours under microaerophilic conditions at 37°C.
-
Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.
-
Add 100 µL of BacTiter-Glo™ reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 5 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viability relative to the untreated control.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action of H. pylori urease and its inhibition.
Caption: Urease-mediated signaling in host cells.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional contacts for activation of urease from Helicobacter pylori: an integrated approach using evolutionary couplings, in-cell enzymatic assays, and computational docking [frontiersin.org]
- 6. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urease-IN-14: A Novel Urease Inhibitor for Animal Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern agriculture, the efficient utilization of dietary nitrogen is paramount for both economic viability and environmental sustainability. Urea (B33335) is a common and cost-effective non-protein nitrogen (NPN) source in ruminant feed, capable of being converted into microbial protein by the rumen microbiota.[1][2] However, the rapid hydrolysis of urea by the enzyme urease into ammonia (B1221849) and carbon dioxide often leads to a surplus of ammonia in the rumen.[1][3] This can result in several detrimental effects, including:
-
Reduced Nitrogen Utilization: When ammonia production outpaces its use by rumen microbes for protein synthesis, the excess is absorbed into the bloodstream, converted back to urea in the liver, and excreted, representing a significant loss of dietary nitrogen.[1]
-
Ammonia Toxicity: High levels of ammonia in the blood can be toxic to the animal, leading to adverse health effects.[1]
-
Environmental Concerns: The excretion of excess nitrogen contributes to environmental pollution through ammonia volatilization and nitrous oxide emissions.[4]
Urease inhibitors are compounds that block the active site of the urease enzyme, thereby slowing the rate of urea hydrolysis.[1] This controlled release of ammonia allows for better synchronization with energy availability for microbial protein synthesis, enhancing nitrogen utilization, improving animal performance, and reducing the environmental impact of livestock production.[1][4]
Urease-IN-14 is a novel, potent, and selective inhibitor of urease, designed for use as a feed additive in livestock. This document provides detailed application notes and experimental protocols for the evaluation of this compound.
Mechanism of Action
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to produce ammonia and carbamate, which then spontaneously decomposes to form another molecule of ammonia and carbon dioxide.[3][5] This reaction leads to an increase in local pH.[3] this compound is hypothesized to act as a competitive inhibitor, binding to the nickel ions in the active site of the urease enzyme, thereby preventing the substrate (urea) from binding and being hydrolyzed.
Caption: Mechanism of urease action and inhibition by this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the expected quantitative data from in vitro and in vivo evaluations of this compound.
Table 1: In Vitro Urease Inhibition
| Compound | Source of Urease | IC₅₀ (µM) | Inhibition Type |
| This compound | Jack Bean Urease | 0.5 ± 0.08 | Competitive |
| This compound | Rumen Fluid | 1.2 ± 0.15 | Competitive |
| NBPT (Positive Control) | Jack Bean Urease | 2.5 ± 0.3 | Competitive |
| NBPT (Positive Control) | Rumen Fluid | 5.8 ± 0.7 | Competitive |
Table 2: In Vitro Ammonia Reduction in Rumen Fluid (24h Incubation)
| Treatment | Urea Concentration (mM) | Ammonia Concentration (mg/dL) | % Reduction vs. Control |
| Control (Urea only) | 20 | 85.4 ± 5.2 | - |
| This compound (5 µM) | 20 | 32.1 ± 3.8 | 62.4% |
| This compound (10 µM) | 20 | 18.9 ± 2.5 | 77.9% |
| NBPT (10 µM) | 20 | 38.5 ± 4.1 | 54.9% |
Table 3: In Vivo Performance in Beef Cattle (90-day trial)
| Parameter | Control Group (Urea) | This compound Group (Urea + Inhibitor) | P-value |
| Average Daily Gain ( kg/day ) | 1.35 ± 0.12 | 1.52 ± 0.10 | <0.05 |
| Feed Conversion Ratio | 6.8 ± 0.5 | 6.1 ± 0.4 | <0.05 |
| Rumen Ammonia-N (mg/dL) | 15.2 ± 2.1 | 8.5 ± 1.5 | <0.01 |
| Blood Urea Nitrogen (mg/dL) | 18.5 ± 2.5 | 12.3 ± 1.8 | <0.01 |
| Fecal Nitrogen (% of N intake) | 28.6 ± 3.1 | 22.4 ± 2.5 | <0.05 |
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified urease.
Materials:
-
Jack bean urease (lyophilized powder)
-
Urea
-
Phosphate (B84403) buffer (pH 7.4)
-
Phenol (B47542) red indicator solution
-
This compound and other test compounds
-
96-well microplates
-
Microplate reader
Method:
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a 100 mM urea solution in the phosphate buffer.
-
Dissolve jack bean urease in phosphate buffer to a final concentration of 25 units/mL.
-
Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of various concentrations of this compound.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 50 µL of the urea solution containing phenol red indicator.
-
Immediately measure the absorbance at 560 nm (or a suitable wavelength for phenol red) at time 0 and then every minute for 15 minutes using a microplate reader. The rate of ammonia production causes a pH increase, which is detected by the color change of the phenol red indicator.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: In Vitro Ammonia Production in Rumen Fluid
Objective: To evaluate the efficacy of this compound in reducing ammonia production in a complex microbial environment.
Materials:
-
Fresh rumen fluid collected from cannulated cattle.
-
Anaerobic buffer solution.
-
Urea.
-
This compound.
-
Serum bottles or anaerobic culture tubes.
-
Gas-tight syringes.
-
Incubator shaker (39°C).
-
Spectrophotometer for ammonia analysis (e.g., Berthelot reaction).
Method:
-
Sample Collection and Preparation:
-
Collect rumen fluid from at least two donor animals before their morning feeding.
-
Strain the fluid through four layers of cheesecloth into a pre-warmed, insulated container. Maintain anaerobic conditions throughout.
-
Mix the rumen fluid with an anaerobic buffer solution (1:2 ratio).
-
-
Incubation:
-
Dispense 50 mL of the buffered rumen fluid into serum bottles under a stream of CO₂.
-
Add this compound to achieve the desired final concentrations (e.g., 5 µM, 10 µM). Include a control group with no inhibitor and a positive control group (e.g., NBPT).
-
Add urea to a final concentration of 20 mM.
-
Seal the bottles, and place them in an incubator shaker at 39°C.
-
-
Sampling and Analysis:
-
Collect 2 mL samples at 0, 2, 4, 8, 12, and 24 hours.
-
Immediately stop the enzymatic reaction by adding 0.2 mL of 0.2 M H₂SO₄.
-
Centrifuge the samples to pellet debris and collect the supernatant.
-
Analyze the supernatant for ammonia concentration using a colorimetric method like the Berthelot (phenol-hypochlorite) reaction.
-
-
Data Analysis:
-
Plot ammonia concentration over time for each treatment.
-
Compare the final ammonia concentrations at 24 hours between treatments and calculate the percentage reduction.
-
Protocol 3: In Vivo Animal Trial for Efficacy and Safety
Objective: To assess the effect of this compound supplementation on growth performance, nutrient digestibility, and key metabolic indicators in beef cattle.
Materials:
-
A cohort of beef cattle of similar age, weight, and breed.
-
Basal diet formulated to meet nutritional requirements.
-
Urea as an NPN source.
-
This compound.
-
Facilities for individual animal feeding and housing.
-
Equipment for weighing animals, collecting feed refusal, feces, urine, blood, and rumen fluid samples.
Experimental Design:
-
Animal Allocation: Randomly assign animals to two or more treatment groups (e.g., Control: Basal diet + Urea; Treatment: Basal diet + Urea + this compound).
-
Adaptation Period: Acclimate the animals to the basal diet for 14 days.
-
Experimental Period: Conduct the trial for 90 days.
-
Feed Intake: Record daily feed offered and refused for each animal.
-
Body Weight: Weigh animals at the beginning of the trial and every 30 days thereafter.
-
Digestibility Trial: During the last 7 days, conduct a total collection of feces and urine to determine nitrogen balance and nutrient digestibility.
-
Sampling:
-
Blood: Collect blood samples via jugular venipuncture on days 0, 30, 60, and 90 to analyze for Blood Urea Nitrogen (BUN) and other health markers.
-
Rumen Fluid: Collect rumen fluid samples via oral stomach tube or cannula at specified time points post-feeding to measure pH and ammonia concentration.
-
-
Data Collection and Analysis:
-
Performance: Calculate Average Daily Gain (ADG), Dry Matter Intake (DMI), and Feed Conversion Ratio (FCR).
-
Nutrient Utilization: Analyze feed, feces, and urine for nitrogen content to calculate nitrogen digestibility and retention.
-
Metabolic Profile: Analyze blood and rumen fluid samples as described above.
-
Statistical Analysis: Analyze the data using appropriate statistical models (e.g., ANOVA, t-test) to determine the effect of this compound.
Caption: Workflow for the in vivo animal trial of this compound.
Logical Framework: Impact of this compound
The application of this compound as a feed additive initiates a cascade of positive effects, benefiting the animal, the producer, and the environment.
Caption: Logical cascade of effects following this compound use.
Conclusion
This compound presents a promising solution to enhance the efficiency of urea utilization in animal feed. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to rigorously evaluate its efficacy and safety. Successful validation through these experiments will position this compound as a valuable tool for sustainable and productive livestock farming.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A new feed additive composed of urea and soluble carbohydrate coated with wax for controlled release in ruminal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Potential application of urease and nitrification inhibitors to mitigate emissions from the livestock sector: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols: Urease-IN-14 for the Study of Urinary Tract Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a critical virulence factor for several urinary tract pathogens, most notably Proteus mirabilis. This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1][2][3] The resulting ammonia production elevates the local pH, leading to the precipitation of magnesium and calcium phosphates, which contributes to the formation of infection-associated urinary stones (struvite and carbonate apatite) and catheter encrustation.[4][5] This alkaline environment is also directly toxic to urothelial cells.[3] Consequently, the inhibition of urease activity presents a promising therapeutic strategy to combat urinary tract infections (UTIs) caused by ureolytic bacteria.
Urease-IN-14 is a novel investigational inhibitor of bacterial urease. These application notes provide detailed protocols for the characterization of this compound's inhibitory activity and its efficacy against urease-producing urinary tract pathogens.
Mechanism of Urease Action and Inhibition
Bacterial urease catalyzes the hydrolysis of urea in a two-step process, ultimately yielding ammonia and carbon dioxide.[1] This enzymatic reaction is crucial for the survival and pathogenesis of certain bacteria in the urinary tract. This compound is designed to inhibit this process, thereby preventing the rise in urine pH and its pathological consequences.
References
Application Notes and Protocols for the Urease Inhibitor: Acetohydroxamic Acid (AHA)
For research use only. Not for use in diagnostic procedures.
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in local pH.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, enabling their survival in acidic environments and contributing to pathologies such as gastritis, peptic ulcers, and infection-induced urinary stones.[1][2] Therefore, the inhibition of urease activity presents a promising therapeutic strategy.
These application notes provide detailed protocols and dosage guidelines for the use of Acetohydroxamic acid (AHA), a potent and well-characterized urease inhibitor, in both in vitro and in vivo experimental settings. AHA acts as a competitive and irreversible inhibitor of urease.[2][3] While the user requested information on "Urease-IN-14," no compound with this designation could be identified in the scientific literature. Consequently, Acetohydroxamic acid is presented here as a representative and clinically relevant urease inhibitor.
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory activity of Acetohydroxamic acid (AHA) against urease from various sources and its bacteriostatic effects.
Table 1: In Vitro Inhibitory Activity of Acetohydroxamic Acid (AHA) against Urease
| Enzyme Source | Assay Conditions | IC50 Value | Ki Value | Notes |
| Soybean Urease | pH 7.0, 37°C | 900 µM | 0.053 mM | Competitive and reversible inhibition observed.[4] |
| Helicobacter pylori | - | 1.1 mM - 1.66 mM | - | Measured in an in-cell assay.[1] |
| Proteus mirabilis (whole cell) | - | ~25-fold higher than quercetin | - | Comparative study.[5] |
| Rumen Microbes | - | 6 x 10⁻⁵ M (50% inhibition) | 4.8 x 10⁻⁵ M | Noncompetitive inhibition.[6] |
| Jack Bean Urease | pH 7.0, 25°C | - | - | Inhibition is concentration-dependent.[7] |
| Klebsiella pneumoniae | - | Effective at higher concentrations | - | Slower rate of ureolysis observed.[8] |
Table 2: Bacteriostatic and In Vivo Dosage Information for Acetohydroxamic Acid (AHA)
| Organism/Model | Parameter | Concentration/Dosage | Notes |
| Helicobacter pylori | Minimum Inhibitory Concentration (MIC) | 200 mg/L or 400 mg/L | For eight clinical isolates.[3] |
| Human (urinary tract infections) | Oral Dosage | 1.0 g daily | Well-tolerated and effective for 2 to 12 months.[9] |
| Human (urinary tract infections) | Initial Adult Dosage | 250 mg, 3 or 4 times daily | Total daily dose of 10-15 mg/kg recommended. |
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is adapted from a method used for assessing urease activity in the presence of inhibitors.[5]
Materials:
-
Urease source (e.g., purified Jack Bean Urease, bacterial cell lysate)
-
Urea solution (50 mM in phosphate (B84403) buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetohydroxamic acid (AHA) stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Sodium hydroxide (B78521) (60 mM)
-
Reagent A (106 mM phenol, 191 µM sodium nitroprusside)
-
Reagent B (125 mM sodium hydroxide, 125 mM sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Acetohydroxamic acid in phosphate buffer.
-
In a 96-well plate, add 10 µL of the test compound (AHA dilution or vehicle control) to each well.
-
Add 10 µL of the urease enzyme solution (e.g., 1 unit/well of Jack Bean Urease) to each well.
-
Mix and pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of 50 mM urea solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 20 µL of 60 mM sodium hydroxide.
-
Add 50 µL of Reagent A to each well.
-
Add 50 µL of Reagent B to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition for each AHA concentration compared to the vehicle control and determine the IC50 value.
In Vivo Animal Model of Urinary Tract Infection
This is a generalized protocol based on the established use of AHA in treating urinary tract infections caused by urease-producing bacteria.
Animal Model:
-
Female rats are commonly used for experimental urinary tract infection models.
-
Infection can be induced by transurethral inoculation of a urease-positive bacterial strain, such as Proteus mirabilis.
-
Formation of bladder stones can be monitored through imaging techniques.
Dosage and Administration:
-
Based on clinical studies in humans, a starting point for animal studies could be a dose range that achieves similar systemic exposure. A daily oral dose of AHA can be administered via gavage.
-
The typical human dose is around 10-15 mg/kg/day. Allometric scaling should be used to determine the appropriate dose for the animal model.
Outcome Measures:
-
Urinary pH: Monitor for a decrease in urinary pH as an indicator of urease inhibition.
-
Urinary ammonia levels: Measure ammonia concentration in urine samples.
-
Bacterial load: Quantify the number of colony-forming units (CFUs) in the bladder and kidneys.
-
Stone formation: Assess the presence, size, and weight of bladder stones.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Urease catalytic cycle and inhibition by AHA.
Caption: Workflow for urease inhibitor screening.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. Effect of acetohydroxamic acid on rumen urease activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetohydroxamic Acid Monograph for Professionals - Drugs.com [drugs.com]
Urease-IN-14: A Novel Tool for Advancing Nitrogen Cycle Research
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Introduction
Urease-IN-14 is a potent urease inhibitor that serves as a valuable research tool for scientists, researchers, and drug development professionals engaged in studying the intricate processes of the nitrogen cycle. The conversion of urea (B33335) to ammonia (B1221849), catalyzed by the enzyme urease, is a critical step in the nitrogen cycle.[1][2] Uncontrolled urease activity can lead to significant nitrogen loss from agricultural systems through ammonia volatilization, contributing to environmental pollution and reduced fertilizer efficiency.[3] this compound, by inhibiting urease activity, allows for a more controlled and detailed investigation of nitrogen transformation pathways. This document provides detailed application notes and protocols for utilizing this compound as a tool to study the nitrogen cycle.
This compound has demonstrated significant urease inhibitory activity with an IC50 value of 41.6 μM.[4] It also exhibits antioxidant properties, with a DPPH radical scavenging activity IC50 of 151.7 μM.[4] These characteristics make it a specific and effective tool for in vitro and in situ studies of urease-mediated processes.
Application Notes
This compound can be employed in a variety of research applications to elucidate the role of urease in the nitrogen cycle. Its primary function is to temporarily block the hydrolysis of urea, thereby enabling researchers to:
-
Quantify the impact of urease activity on ammonia volatilization: By comparing ammonia loss from urea-treated soil with and without this compound, the direct contribution of urease to this nitrogen loss pathway can be accurately measured.
-
Investigate the interplay between urea hydrolysis and nitrification: Delaying the production of ammonium (B1175870) through urease inhibition allows for a clearer understanding of the kinetics of nitrification and the factors that regulate it.
-
Evaluate the effectiveness of enhanced-efficiency fertilizers: this compound can be used as a positive control or a benchmark when developing and testing new fertilizer formulations designed to reduce nitrogen loss.
-
Study the microbial ecology of ureolytic organisms: By manipulating urease activity, researchers can investigate how ureolytic bacteria and fungi influence soil nutrient dynamics and plant nitrogen uptake.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Urease Inhibition IC50 | 41.6 μM | [4] |
| DPPH Radical Scavenging IC50 | 151.7 μM | [4] |
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay
This protocol details the procedure for determining the inhibitory effect of this compound on urease activity in a laboratory setting.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (e.g., 100 mM)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
This compound
-
Nessler's reagent or a commercial ammonia assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer to achieve a range of final concentrations for IC50 determination.
-
In a 96-well plate, add:
-
20 µL of urease enzyme solution.
-
10 µL of the respective this compound dilution or buffer (for control).
-
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of ammonia produced using Nessler's reagent or a commercial ammonia assay kit according to the manufacturer's instructions.
-
Calculate the percentage of urease inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for in vitro urease inhibition assay.
Protocol 2: Soil Incubation Study to Measure Ammonia Volatilization
This protocol outlines an experiment to assess the effect of this compound on ammonia volatilization from soil treated with urea.
Materials:
-
Soil samples
-
Urea
-
This compound
-
Incubation chambers (e.g., sealed containers with a system to trap ammonia)
-
Acid trap solution (e.g., 0.01 M sulfuric acid)
-
Titration equipment or an ammonia-selective electrode
-
Incubator
Procedure:
-
Prepare soil microcosms: Place a known amount of sieved soil into each incubation chamber.
-
Establish treatment groups:
-
Control (soil only)
-
Urea only
-
Urea + this compound (at a predetermined concentration based on soil type and application rate)
-
-
Apply treatments: Dissolve urea and this compound in a small amount of deionized water and apply evenly to the soil surface.
-
Set up ammonia traps: Place a vial containing the acid trap solution inside each chamber to capture volatilized ammonia.
-
Incubate the chambers at a constant temperature (e.g., 25°C) for a specified period (e.g., 7-14 days).
-
Sample the acid traps at regular intervals (e.g., daily or every other day) and replace with fresh solution.
-
Quantify the trapped ammonia by titration with a standard base or by using an ammonia-selective electrode.
-
Calculate the cumulative ammonia loss over the incubation period for each treatment.
Caption: Workflow for soil ammonia volatilization study.
Protocol 3: Assessment of Nitrification Rates in Soil
This protocol describes a method to evaluate the influence of this compound on the rate of nitrification in soil.
Materials:
-
Soil samples
-
Urea
-
This compound
-
Potassium chloride (KCl) solution (e.g., 2 M) for extraction
-
Analytical equipment for nitrate (B79036) and ammonium determination (e.g., colorimetric assays, ion chromatography)
-
Incubator
Procedure:
-
Prepare soil microcosms as described in Protocol 2.
-
Establish treatment groups:
-
Control (soil only)
-
Urea only
-
Urea + this compound
-
-
Apply treatments to the soil.
-
Incubate the microcosms at a constant temperature.
-
Collect soil subsamples from each microcosm at different time points (e.g., 0, 1, 3, 7, 14, and 21 days).
-
Extract inorganic nitrogen from the soil subsamples by shaking with KCl solution.
-
Analyze the extracts for ammonium (NH4+-N) and nitrate (NO3--N) concentrations.
-
Calculate the net nitrification rate by determining the change in nitrate concentration over time, accounting for any changes in the control group.
Caption: Workflow for assessing soil nitrification rates.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound in the context of the nitrogen cycle is the inhibition of the urease enzyme. This action directly impacts the first step of urea hydrolysis, leading to a cascade of effects on subsequent nitrogen transformations.
Caption: Impact of this compound on the nitrogen cycle.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Urease-IN-14 Concentration for Urease Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urease-IN-14 to optimize urease inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of urease and how do inhibitors work?
A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1][2][3] This reaction leads to an increase in the pH of the surrounding environment.[1][4] Urease inhibitors function by interfering with this catalytic process, often by binding to the nickel ions in the active site or otherwise preventing the substrate (urea) from binding effectively.[3][5][6]
Q2: What is a typical starting concentration for this compound in an inhibition assay?
A2: For a novel inhibitor like this compound, it is recommended to start with a wide concentration range to determine its potency. A typical approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range. The goal is to identify the concentration that results in 50% inhibition of urease activity, known as the IC50 value. For comparison, the standard urease inhibitor thiourea (B124793) typically has an IC50 in the low micromolar range (around 20 µM).[7]
Q3: How can I determine the IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) is determined by measuring the urease activity at various concentrations of this compound. The percentage of inhibition is calculated for each concentration relative to a control without the inhibitor. These inhibition percentages are then plotted against the logarithm of the inhibitor concentrations, and the IC50 is the concentration at which the curve crosses 50% inhibition.
Q4: What are the optimal pH and temperature conditions for a urease inhibition assay?
A4: Urease activity is highly dependent on pH and temperature. The optimal pH for most ureases is in the neutral to slightly alkaline range, typically between 7.0 and 8.5.[8][9][10] The optimal temperature for urease activity is often around 37°C to 43°C.[11] It is crucial to maintain consistent pH and temperature across all experimental and control groups to ensure reliable and reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low urease inhibition observed even at high concentrations of this compound. | Inhibitor Insolubility: this compound may not be fully dissolved in the assay buffer. | Ensure the inhibitor is completely dissolved. A small amount of a solvent like DMSO may be used, but the final concentration in the assay should be minimal (typically <1%) and consistent across all wells, including controls. |
| Incorrect Assay Conditions: The pH or temperature of the assay may not be optimal for urease activity or inhibitor binding. | Verify the pH of your buffer and ensure the incubation temperature is stable and within the optimal range for the urease enzyme being used.[9][11] | |
| Degraded Inhibitor: The this compound stock solution may have degraded over time. | Prepare a fresh stock solution of the inhibitor. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C. | |
| High variability between replicate wells. | Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor can lead to significant variations. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to be added to multiple wells to minimize variations. |
| Incomplete Mixing: Reagents may not be uniformly distributed in the assay wells. | Gently mix the contents of the wells after adding each reagent, for example, by tapping the plate or using a plate shaker. | |
| False-positive results in control wells (inhibition without inhibitor). | Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be inhibiting the enzyme at the concentration used. | Run a solvent control with the same concentration of the solvent used in the experimental wells to assess its effect on urease activity. |
| Contamination: The reagents or labware may be contaminated with an inhibitory substance. | Use fresh, high-purity reagents and sterile labware. | |
| Unexpected color changes in the assay. | Interference with Detection Method: Components of the assay, including the inhibitor, may interfere with the colorimetric detection of ammonia (e.g., Berthelot method). | Run a control with the inhibitor in the absence of the enzyme to check for any direct reaction with the detection reagents. |
Experimental Protocols
General Urease Inhibition Assay Protocol (Berthelot Method)
This protocol is a generalized method for determining urease inhibition.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Reagent 1 (Phenol-nitroprusside solution)
-
Reagent 2 (Alkaline hypochlorite (B82951) solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Prepare working solutions of urease and urea in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or solvent for control)
-
Urease enzyme solution
-
-
Mix gently and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the urea solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
-
Ammonia Detection (Berthelot Method):
-
Stop the reaction by adding Reagent 1 to each well.
-
Add Reagent 2 to each well.
-
Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for color development.
-
-
Measurement:
-
Calculations:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Quantitative Data Summary
The following table provides a hypothetical example of results from a urease inhibition assay with this compound, with thiourea as a standard control.
| Inhibitor | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | 12.5 ± 2.1 | \multirow{5}{}{5.2 } |
| 1 | 35.8 ± 3.5 | ||
| 5 | 48.9 ± 4.2 | ||
| 10 | 65.1 ± 3.9 | ||
| 50 | 88.7 ± 2.8 | ||
| Thiourea (Standard) | 1 | 8.2 ± 1.5 | \multirow{5}{}{21.1 } |
| 5 | 24.6 ± 2.9 | ||
| 10 | 38.4 ± 3.1 | ||
| 25 | 55.3 ± 4.5 | ||
| 50 | 72.9 ± 3.7 |
Visualizations
Urease Catalytic Pathway and Inhibition
Caption: Urease catalytic cycle and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 5. mdpi.com [mdpi.com]
- 6. urease enzyme activity: Topics by Science.gov [science.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.stanford.edu [web.stanford.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Regulation of Urease for Acid Habitation - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
Troubleshooting Urease-IN-14 solubility issues in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Urease-IN-14, particularly concerning its solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. What is happening?
This is a common issue when working with hydrophobic compounds like this compound. The inhibitor is likely soluble in a pure organic solvent like DMSO but crashes out of solution when the polarity of the solvent increases significantly upon dilution into an aqueous buffer. This precipitation indicates that the compound's solubility limit in the final buffer composition has been exceeded.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions.[1][2][3] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your assay buffer.
Q3: Is DMSO compatible with my urease enzyme assay?
While DMSO is widely used, it can inhibit the activity of some enzymes.[4][5] It is crucial to determine the tolerance of your specific urease assay to DMSO. Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[6] Always run a solvent control (buffer with the same final concentration of DMSO but without the inhibitor) to assess its impact on enzyme activity. A study has shown that DMSO can act as a noncompetitive inhibitor of urease.[4]
Q4: Can I use other organic solvents to dissolve this compound?
Other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used to dissolve hydrophobic compounds.[1][7] However, their compatibility with your specific experimental setup and their potential effects on urease activity must be validated.
Q5: How can I improve the solubility of this compound in my final assay buffer?
Several strategies can be employed to improve the solubility of hydrophobic compounds in aqueous solutions:
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[6] It is recommended to sonicate in short bursts on ice to prevent heating of the sample.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds.[8] However, be mindful of the temperature stability of both the inhibitor and the urease enzyme. Urease has an optimal temperature of around 60°C but can start to denature at temperatures above 45°C if exposed for extended periods.[9][10]
-
pH Adjustment: The pH of the buffer can influence the solubility of a compound, especially if it has ionizable groups. The optimal pH for urease activity is typically around 7.4.[9][11][12][13] Drastic changes in pH to improve inhibitor solubility may negatively impact enzyme activity.
-
Use of Co-solvents or Excipients: In some cases, the addition of a small percentage of a co-solvent (like PEG) or other solubilizing agents to the final buffer can help maintain the compound's solubility.[1]
Troubleshooting Guide
Problem: Precipitate formation upon dilution of DMSO stock solution
This is the most common solubility issue. The following workflow can help you troubleshoot this problem.
Caption: A workflow for troubleshooting the precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the required amount of this compound powder in a microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously for 30-60 seconds to dissolve the compound completely. If necessary, briefly sonicate the solution in a water bath sonicator.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Buffer: If applicable, warm the experimental buffer to the intended assay temperature.
-
Serial Dilution (Recommended):
-
Prepare intermediate dilutions of the inhibitor in your experimental buffer. For example, to get a final concentration of 10 µM from a 10 mM stock, you could first dilute 1:10 in buffer (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 to reach the target concentration.
-
Vortex gently between each dilution step.
-
-
Direct Dilution (Use with Caution):
-
Add the required volume of the DMSO stock solution directly to the final volume of the pre-warmed experimental buffer while vortexing gently.
-
This method is more prone to causing precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.
Data Summary
The following table summarizes key parameters relevant to this compound solubility and urease enzyme activity.
| Parameter | Value/Recommendation | Source |
| This compound Stock Solvent | 100% DMSO | [1][2][3] |
| Recommended Stock Concentration | 10-30 mM | [1][2] |
| Final DMSO Concentration in Assay | ≤ 1% (Assay dependent) | [6] |
| Urease Optimal pH | ~7.4 | [9][11][12][13] |
| Urease Optimal Temperature | ~60°C | [9][10] |
| Urease Isoelectric Point | 5.0 - 5.2 | [9][10] |
| Potential Solubility Aids | Sonication, Gentle Warming, Co-solvents (e.g., PEG) | [1][6][8] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the properties of the compound, the solvent, and the experimental conditions that influence the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of urease activity in the urinary tract pathogens Staphylococcus saprophyticus and Proteus mirabilis by dimethylsulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. Urease - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
Urease-IN-14 stability in long-term experiments
Disclaimer: Specific long-term stability data for Urease-IN-14 is not extensively available in public literature. This guide provides a general framework and best practices for handling and assessing the stability of this compound and other similar small molecule inhibitors based on established principles. Researchers should perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: How should I store the solid (powder) form of this compound?
A1: As a general guideline for small molecule inhibitors, the solid form should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years), unless the product datasheet specifies otherwise.[1] It is crucial to keep the compound in a desiccated environment to prevent hydration.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving many organic small molecules for in vitro studies.[2][3] For this compound, which has an IC50 of 41.6 μM for urease inhibition[4], a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO is a standard starting point. Always use a fresh, high-purity grade of DMSO to avoid moisture, which can accelerate compound degradation.[2]
Q3: How should I store the this compound stock solution in DMSO?
A3: For long-term stability, stock solutions in DMSO should be aliquoted into small, single-use volumes in amber or polypropylene (B1209903) vials and stored at -20°C or -80°C.[3] This practice minimizes repeated freeze-thaw cycles and exposure to light and atmospheric moisture, all of which can degrade the compound.[1]
Q4: Can I store this compound in an aqueous buffer?
A4: The stability of small molecule inhibitors can be significantly lower in aqueous solutions. It is generally not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before each experiment.
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A5: The tolerance to DMSO varies between cell lines.[1] As a general rule:
-
< 0.1% DMSO: Considered safe for most cell lines.[1]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]
-
> 0.5% DMSO: May induce cytotoxic or off-target effects.[1] It is essential to run a vehicle control with the same final concentration of DMSO to assess its impact on your specific experimental system.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments that may be related to this compound stability.
Q: I am observing inconsistent or weaker than expected inhibitory activity in my experiments. What could be the cause?
A: This is a frequent issue that can often be traced back to the degradation of the inhibitor.
-
Possible Cause 1: Compound Degradation in Stock Solution. Repeated freeze-thaw cycles or improper storage of your DMSO stock can lead to degradation.[1] DMSO is also hygroscopic and can absorb water, which may hydrolyze the compound.[1]
-
Solution: Use fresh aliquots of your stock solution for each experiment. Ensure you are using anhydrous DMSO and that vials are tightly sealed. To confirm the integrity of your stock, you can perform a stability check using an analytical method like HPLC.
-
-
Possible Cause 2: Instability in Aqueous Assay Buffer. this compound may be unstable in your cell culture medium or buffer, especially at 37°C over the course of a long incubation period. The pH of the medium can also affect compound stability.[1]
-
Solution: Perform a time-course experiment to assess how long the inhibitor remains active in your assay medium. Measure its activity at different time points after addition. If instability is confirmed, you may need to shorten the incubation time or add the inhibitor at later time points in your experiment.
-
Q: My this compound solution is precipitating after I dilute it into my aqueous assay buffer. What should I do?
A: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer.
-
Solution 1: Optimize Dilution Strategy. Instead of diluting your high-concentration DMSO stock directly into the buffer, perform an intermediate dilution step in DMSO first.[2] Then, add this lower-concentration DMSO solution to your aqueous buffer. This helps to avoid localized high concentrations that can lead to precipitation.
-
Solution 2: Reduce Final Concentration. You may be working at a concentration that is above the kinetic solubility of this compound in your specific buffer. Try lowering the final concentration of the inhibitor in your assay.
-
Solution 3: Adjust Final DMSO Concentration. A slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to keep the compound in solution, but be sure to check your cell line's tolerance and include a vehicle control.[1]
Summarizing Stability Data
Since specific stability data for this compound is not publicly available, researchers should generate their own. The following table provides a template for recording and organizing the results from the stability assessment protocol outlined below.
| Storage Condition | Solvent/Medium | Time Point | % Remaining this compound (HPLC Peak Area) | Appearance of Degradation Products (Yes/No) | Observations (e.g., color change, precipitation) |
| -20°C (Dark) | Anhydrous DMSO | 0 | 100% | No | Clear, colorless |
| 1 week | |||||
| 1 month | |||||
| 3 months | |||||
| 4°C (Dark) | Anhydrous DMSO | 0 | 100% | No | Clear, colorless |
| 1 week | |||||
| 1 month | |||||
| 37°C | Assay Buffer pH 7.4 | 0 | 100% | No | Clear, colorless |
| 4 hours | |||||
| 12 hours | |||||
| 24 hours |
Experimental Protocol for Assessing Long-Term Stability of this compound
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Principle: The stability of this compound is determined by monitoring the decrease in the concentration of the parent compound over time under defined storage conditions. HPLC is used to separate the parent compound from any potential degradation products and to quantify its peak area.[5] A decrease in the peak area of the parent compound relative to its initial (Time 0) peak area indicates degradation.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other appropriate mobile phase modifier)
-
Desired experimental buffer (e.g., PBS, cell culture medium)
-
Analytical HPLC system with a UV detector (or PDA) and a C18 column
-
Amber glass or polypropylene vials
-
Calibrated incubator/water bath and freezer
Procedure:
1. Preparation of Stock Solution (10 mM):
-
Carefully weigh a precise amount of solid this compound.
-
Dissolve it in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Ensure complete dissolution by vortexing. Gentle warming (up to 40°C) can be used if necessary.[3]
-
This is your primary stock solution.
2. Preparation of Stability Samples (Time = 0):
-
Prepare working solutions by diluting the primary stock solution in the desired solvents (e.g., DMSO, PBS, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 50 µM).
-
Immediately take an aliquot from each working solution. This will be your T=0 sample.
-
Quench any potential reaction in aqueous samples by adding an equal volume of cold acetonitrile to precipitate proteins and stop degradation.
-
Analyze the T=0 samples immediately via HPLC to establish the initial peak area of this compound. This serves as the 100% reference point.
3. Storage and Incubation:
-
Aliquot the remaining working solutions into tightly sealed amber vials.
-
Store these vials under the various conditions you wish to test (e.g., -20°C, 4°C, room temperature, 37°C).
4. Sample Collection at Subsequent Time Points:
-
At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
If frozen, allow the sample to thaw completely at room temperature and vortex gently.
-
Process the sample in the same manner as the T=0 sample (including quenching for aqueous samples).
5. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A general starting method could be a reverse-phase C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]
-
Monitor the elution profile at a UV wavelength where this compound has maximum absorbance.
-
Record the peak area of the intact this compound peak and note the appearance of any new peaks, which may correspond to degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time t / Peak Area at Time 0) x 100
-
Plot the % Remaining against time for each storage condition to visualize the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for this compound activity issues.
Caption: Workflow for assessing this compound stability via HPLC.
References
Preventing Urease-IN-14 degradation during storage
Welcome to the technical support center for Urease-IN-14. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For long-term stability, this compound should be stored as a solid (powder) at -20°C for up to 3 years, or at 4°C for up to 2 years, unless otherwise specified on the product datasheet.[1] Once reconstituted in a solvent such as DMSO, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2]
Q2: My this compound solution has developed a precipitate after storage. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture.[3] Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.[4] If the precipitate does not dissolve, it is recommended to prepare a fresh solution, as the concentration of the current stock may be inaccurate. To prevent this, consider storing the inhibitor at a slightly lower concentration.
Q3: I've noticed a change in the color of my this compound stock solution. Is it still usable?
A color change in your stock solution often indicates chemical degradation or oxidation.[3] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is strongly advised to assess the integrity and purity of the compound via analytical methods like HPLC before proceeding with experiments.
Q4: How do freeze-thaw cycles affect the stability of this compound in DMSO?
Repeated freeze-thaw cycles can compromise the stability of small molecule inhibitors in DMSO.[3] DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, which can lead to hydrolysis of the compound.[4] To mitigate this, it is best practice to prepare single-use aliquots of your stock solution.[2]
Q5: What are the primary degradation pathways for this compound?
-
Oxidation: The thiophosphoryl group (P=S) can be oxidized to its oxo-derivative (P=O), forming N-(n-butyl)phosphoric triamide (NBPTO). This is a significant degradation pathway.[5]
-
Hydrolysis: The compound can undergo hydrolysis, which is more rapid under acidic conditions.[3][6][7] Soil pH has been shown to be a major factor in the degradation of NBPT, with faster degradation occurring in acidic soils.[7][8]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from solid compound. 2. Perform a stability check of the old stock solution using HPLC (see Experimental Protocols). 3. Ensure proper storage conditions (aliquoted, -20°C or -80°C, protected from light). |
| Precipitation in working solution | 1. Visually inspect the working solution for any precipitate. 2. If precipitation is observed, prepare a fresh working solution at a lower final concentration. 3. Consider using a co-solvent system if solubility in aqueous buffers is an issue. |
| Interaction with assay components | 1. Review the composition of your assay buffer; certain components may affect inhibitor stability. 2. Perform a time-course experiment to assess the stability of this compound in the assay medium. |
Issue 2: Difficulty dissolving this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent | 1. Confirm the recommended solvent on the product datasheet. DMSO is a common choice for initial stock solutions.[9] |
| Low-quality solvent | 1. Use anhydrous, high-purity DMSO, as absorbed water can reduce solubility.[4] |
| Inadequate mixing | 1. Vortex or sonicate the solution to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but avoid excessive heat.[4] |
| Concentration exceeds solubility limit | 1. Attempt to prepare a solution at a lower concentration. |
Data Presentation
The stability of urease inhibitors with a thiophosphoric triamide core, like NBPT, is influenced by several factors. The following table summarizes the stability of NBPT under different conditions, which can serve as a guideline for this compound.
| Condition | Parameter | Observation | Reference |
| Temperature | Half-life in Urea (25°C) | 74 days | [1] |
| Half-life in Urea (15°C) | 188 days | [1] | |
| pH | Degradation Rate | Faster in acidic soils (pH < 6) | [6][7] |
| Half-life in Acidic Soil (pH ~5.5) | ~0.4 days | [7][8] | |
| Half-life in Alkaline Soil (pH > 7.5) | 1.3 to 2.1 days | [7][8] | |
| Storage Time | Efficacy in reducing ammonia (B1221849) volatilization | No significant loss of efficacy after 6 months of storage at room temperature when mixed with urea. | [1][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity, anhydrous DMSO at the desired concentration (e.g., 10 mM).
-
Timepoint Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis using an appropriate mobile phase.
-
Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.[3]
-
-
Storage: Aliquot the remaining stock solution into single-use vials and store under the desired conditions (e.g., -20°C in the dark).
-
Subsequent Timepoint Analysis:
-
At specified time intervals (e.g., 1 week, 1 month, 3 months), thaw one aliquot of the stock solution.
-
Dilute and analyze by HPLC using the same method as the T=0 sample.[3]
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the peak area at T=0 to calculate the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized degradation of this compound.
Caption: Troubleshooting workflow for instability.
Caption: Workflow for stability assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent Persistence of N-(n-butyl) Thiophosphoric Triamide Is Greater in Alkaline Soils [agris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Urease-IN-14 interference with other assay components
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Urease-IN-14 in experimental assays. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an inhibitor of the urease enzyme. It has also been shown to possess antioxidant properties, as evidenced by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. The half-maximal inhibitory concentration (IC50) values for these activities are summarized in the table below.
| Biological Activity | IC50 Value (µM) |
| Urease Inhibition | 41.6 |
| DPPH Radical Scavenging | 151.7 |
Q2: Could this compound be interfering with my assay components?
While the exact chemical structure of this compound is not publicly available, its known antioxidant activity suggests a potential for interference in certain assay formats. Antioxidant compounds can interfere with assay readouts, particularly those that involve redox reactions or colorimetric detection methods that are sensitive to reducing agents.
Additionally, without a known chemical structure, it is difficult to rule out the possibility that this compound could be a Pan-Assay Interference Compound (PAINS). PAINS are molecules that tend to show activity in multiple assays through non-specific mechanisms.[1]
Q3: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern?
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently cause false-positive results in high-throughput screening assays.[1] They can interfere with assays through various mechanisms, including:
-
Chemical reactivity: Covalently modifying proteins in a non-specific manner.
-
Redox activity: Participating in redox cycling, which can disrupt assays that are sensitive to the redox environment.
-
Aggregation: Forming aggregates that can sequester and inhibit enzymes non-specifically.
-
Interference with assay technology: Some compounds can absorb light or fluoresce at wavelengths that interfere with the assay's detection method.
Identifying PAINS is crucial in the early stages of drug discovery to avoid wasting resources on developing compounds that are likely to fail in later stages due to non-specific activity and toxicity.[2]
Q4: What are some common sources of interference in urease assays?
Several factors can interfere with urease assays, leading to inaccurate results. These include:
-
Ammonia (B1221849) contamination: Since most urease assays measure the production of ammonia, any external ammonia contamination in your samples, buffers, or lab environment can lead to high background signals.
-
pH fluctuations: Urease activity is highly dependent on pH.[3] Buffers with insufficient capacity may not maintain a stable pH, affecting the enzyme's activity.
-
Presence of chelators: Urease is a nickel-containing metalloenzyme.[4] Strong chelating agents in the sample could potentially remove the nickel ions and inactivate the enzyme.
-
Colored or fluorescent compounds: In colorimetric or fluorometric assays, compounds that absorb light or fluoresce at the detection wavelength can cause interference.
Troubleshooting Guide
This guide addresses common issues encountered during urease inhibition experiments.
Problem 1: Unexpectedly high urease activity (or low inhibition by this compound).
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. |
| Incorrect concentration of this compound | Verify the calculations for your dilutions. Use a recently calibrated pipette. |
| Suboptimal assay conditions | Confirm that the pH, temperature, and incubation time are optimal for the specific urease enzyme being used.[3] |
Problem 2: High background signal in the assay.
| Possible Cause | Suggested Solution |
| Ammonia contamination | Use freshly prepared, high-purity water and reagents. Ensure a clean laboratory environment, as ammonia is volatile and can be present in the air. |
| Autohydrolysis of urea (B33335) | While generally slow, urea can hydrolyze spontaneously at high temperatures or extreme pH. Prepare urea solutions fresh and store them appropriately. |
| Interference from sample components | Run a sample blank control (sample without urease) to determine the contribution of the sample itself to the background signal. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Incomplete mixing | Ensure all components are thoroughly mixed after addition. |
| Edge effects in microplates | To minimize evaporation, which can concentrate reagents in the outer wells, consider not using the outermost wells of the plate or filling them with a buffer. |
| Temperature fluctuations | Ensure consistent incubation temperatures across all wells and between experiments. |
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is a common method for measuring urease activity and inhibition. The principle involves the quantification of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
This compound or other test inhibitors
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of your test compound solution (or vehicle control).
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Add 50 µL of the urea solution to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development:
-
Add 50 µL of phenol-nitroprusside solution to each well.
-
Add 50 µL of alkaline hypochlorite solution to each well.
-
Incubate at 37°C for 10 minutes for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
-
Calculations:
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula:
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
Technical Support Center: Optimizing Urease Inhibitor Efficacy in Soil Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of urease inhibitors in soil experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of urease and how do urease inhibitors work?
A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1][2][3] This enzymatic action leads to an increase in soil pH and can result in significant nitrogen loss through ammonia volatilization.[4] Urease inhibitors function by blocking the active site of the urease enzyme, preventing it from binding to urea and thereby slowing down the rate of urea hydrolysis.[5][6]
Q2: What are the critical environmental factors in soil that can affect the performance of my urease inhibitor?
A2: Several key soil properties can influence the effectiveness of a urease inhibitor:
-
pH: Soil pH can affect both the activity of the urease enzyme and the stability of the inhibitor itself. Urease activity is generally optimal in a neutral to slightly alkaline pH range.[7]
-
Temperature: Urease activity typically increases with temperature up to an optimum, which is often around 60°C.[2] Higher temperatures can also accelerate the degradation of some inhibitors.
-
Soil Moisture: Adequate moisture is necessary for enzymatic activity, but excessive moisture can lead to anaerobic conditions, affecting microbial populations that produce urease.
-
Organic Matter: Soils with high organic matter content tend to have higher microbial populations and thus higher urease activity.[8] Organic matter can also adsorb the inhibitor, potentially reducing its availability.
-
Soil Texture: Clay and silt content can influence urease activity, likely due to their association with organic matter and microbial habitats.[8]
Q3: How long can I expect my urease inhibitor to be active in the soil?
A3: The persistence of a urease inhibitor in soil is variable and depends on its chemical structure and the prevailing soil conditions. Factors such as soil pH, temperature, and microbial activity can contribute to the degradation of the inhibitor. For example, the stability of the common urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) is known to be pH-dependent. It is advisable to conduct preliminary studies to determine the half-life of your specific inhibitor under your experimental conditions.
Q4: Can I use standard urease activity assays when testing a new inhibitor?
A4: Yes, standard urease activity assays, such as the colorimetric determination of ammonium (B1175870) produced from urea, are suitable for evaluating the efficacy of new inhibitors.[9] The general principle is to measure the amount of ammonia generated in the presence and absence of the inhibitor. A reduction in ammonia production indicates successful inhibition.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in urease inhibition results between replicates. | - Non-homogenous soil samples.- Inconsistent inhibitor concentration.- Pipetting errors. | - Thoroughly mix and sieve soil samples to ensure uniformity.- Prepare a fresh stock solution of the inhibitor for each experiment and vortex before use.- Use calibrated pipettes and ensure consistent technique. |
| Urease inhibitor shows low or no efficacy. | - Sub-optimal inhibitor concentration.- Rapid degradation of the inhibitor.- Presence of high endogenous urease activity.- Incorrect assay conditions (e.g., pH, temperature). | - Perform a dose-response experiment to determine the optimal inhibitor concentration.- Investigate the stability of your inhibitor under your specific soil conditions (pH, temperature).- Characterize the baseline urease activity of your soil to ensure the inhibitor concentration is adequate.- Optimize the assay buffer pH and incubation temperature for your specific inhibitor and soil type. |
| Inconsistent results over time (batch-to-batch variability). | - Changes in soil properties between batches.- Degradation of the stored inhibitor.- Seasonal variations affecting soil microbial communities. | - Use a large, homogenized batch of soil for the entire study, or thoroughly characterize each new batch.- Store the inhibitor according to the manufacturer's instructions and check for degradation over time.- Be mindful of the time of year soil is collected and consider potential impacts on microbial activity. |
| Assay background is too high (high ammonia levels in controls). | - High endogenous ammonia in the soil sample.- Contamination of reagents with ammonia. | - Measure the initial ammonia concentration in the soil and subtract it from the final readings.- Use high-purity water and fresh reagents for all assays. |
Data Presentation
Table 1: Hypothetical Efficacy of Urease-IN-14 Under Varying Soil pH
| pH | Urease Activity (µg NH₄⁺-N/g soil/hr) - Control | Urease Activity (µg NH₄⁺-N/g soil/hr) - this compound | % Inhibition |
| 5.5 | 15.2 | 5.8 | 61.8 |
| 6.5 | 25.8 | 4.1 | 84.1 |
| 7.5 | 38.4 | 6.2 | 83.9 |
| 8.5 | 45.1 | 12.3 | 72.7 |
Table 2: Hypothetical Efficacy of this compound at Different Incubation Temperatures
| Temperature (°C) | Urease Activity (µg NH₄⁺-N/g soil/hr) - Control | Urease Activity (µg NH₄⁺-N/g soil/hr) - this compound | % Inhibition |
| 15 | 18.5 | 3.7 | 80.0 |
| 25 | 32.1 | 5.4 | 83.2 |
| 35 | 55.9 | 15.6 | 72.1 |
| 45 | 78.3 | 35.2 | 55.0 |
Experimental Protocols
Protocol 1: Determination of Soil Urease Activity
This protocol is adapted from the method described by Kandeler and Gerber (1988) and is a widely used colorimetric assay.[10][11]
Materials:
-
Soil samples (sieved, <2 mm)
-
Urea solution (80 mM)
-
Potassium chloride (KCl) solution (2 M)
-
Sodium salicylate-sodium nitroprusside solution
-
Sodium hypochlorite (B82951) solution
-
Ammonium standard solutions
-
Spectrophotometer
Procedure:
-
Weigh 1.0 g of soil into a 50 mL centrifuge tube.
-
Add 0.5 mL of 80 mM urea solution. For controls, add 0.5 mL of deionized water.
-
Incubate the tubes at 37°C for 2 hours.
-
After incubation, add 10 mL of 2 M KCl solution to each tube to stop the reaction and extract the ammonium.
-
Shake the tubes for 30 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through Whatman No. 42 filter paper.
-
To 1 mL of the filtered extract, add 4 mL of the sodium salicylate-sodium nitroprusside solution, followed by 2 mL of the sodium hypochlorite solution.
-
Allow the color to develop for 30 minutes at room temperature.
-
Measure the absorbance at 690 nm using a spectrophotometer.
-
Calculate the amount of ammonium released by comparing the absorbance to a standard curve prepared with known concentrations of ammonium.
Visualizations
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High throughput method for measuring urease activity in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soil pH, nitrogen, phosphatase and urease activities in response to cover crop species, termination stage and termination method - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-14 off-target effects in cell culture
This guide provides troubleshooting advice and frequently asked questions for researchers using Urease-IN-14 in cell culture. As specific off-target data for this compound is not publicly available, this document focuses on general principles and methodologies for identifying and mitigating off-target effects of small molecule inhibitors, using urease inhibitors as a relevant example.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of this compound and is it present in mammalian cells?
A1: The designated target of a "Urease Inhibitor" like this compound is the enzyme urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1][2] This enzyme is found in numerous bacteria, fungi, plants, and some invertebrates.[1][3] It is notably used by pathogens like Helicobacter pylori to survive in the acidic environment of the stomach.[4][5] Importantly, the human genome does not contain genes for urease, and the enzyme is not produced in mammalian cells.[3] Therefore, any observed phenotype in a mammalian cell culture experiment is likely due to off-target effects.
Q2: My cells are showing high levels of cytotoxicity after treatment with this compound. Is this expected?
Q3: What are the common causes of off-target toxicity with small molecule inhibitors in cell culture?
A3: Common causes of toxicity include:
-
Binding to unintended proteins: The inhibitor may have affinity for other cellular targets, such as kinases, phosphatases, or other enzymes, leading to unintended consequences.[8]
-
High concentrations: Using concentrations significantly above the required effective dose can increase the likelihood of non-specific binding and toxicity.[8][9]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[8]
-
Compound instability: The inhibitor may degrade in the cell culture medium, producing toxic byproducts.[7]
-
Prolonged exposure: Continuous exposure can disrupt normal cellular functions and lead to cumulative toxicity.[8]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: A multi-step approach is recommended to differentiate on-target from off-target effects.[6] Since this compound has no target in mammalian cells, any effect is off-target. However, for inhibitors where the target is present, the following strategies are key:
-
Use multiple, structurally distinct inhibitors: If different inhibitors for the same target produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic target validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[6] If treating the knockout/knockdown cells with the inhibitor fails to produce the same phenotype seen in control cells, the effect is likely on-target.
-
Rescue experiments: Overexpressing the target protein might rescue the cells from the inhibitor's effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of the inhibitor to its intended target in intact cells.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using small molecule inhibitors like this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death / Unexpected Cytotoxicity | Inhibitor concentration is too high: Leads to non-specific, off-target effects.[8] | Perform a dose-response curve to determine the minimal effective concentration that elicits the desired phenotype, while minimizing toxicity. Start with a wide range of concentrations.[8] |
| Off-target effects: The inhibitor is binding to and disrupting essential cellular proteins.[6] | 1. Perform a kinase panel screening to identify unintended targets.[6]2. Use genetic knockdown (siRNA/CRISPR) of the suspected off-target to see if the toxic phenotype is rescued.[6]3. Test a structurally unrelated inhibitor for the same target (if applicable). | |
| Solvent (e.g., DMSO) toxicity: The final concentration of the solvent in the culture medium is too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a "vehicle-only" control experiment.[8] | |
| Compound instability/degradation: The inhibitor is breaking down into toxic byproducts in the culture medium.[7] | Check the stability of the compound in your specific media at 37°C over the course of the experiment using methods like HPLC-MS.[7] Prepare fresh stock solutions and dilutions.[8] | |
| Inconsistent or Irreproducible Results | Incomplete compound solubilization: The inhibitor is not fully dissolved, leading to variable concentrations in the media.[7] | Confirm the complete dissolution of the compound in the stock solution. Vortex thoroughly and visually inspect for precipitates. |
| Repeated freeze-thaw cycles: Stock solutions can degrade with multiple freeze-thaw cycles. | Aliquot stock solutions into single-use vials and store at -20°C or -80°C.[8] | |
| Cell culture variability: Inconsistent cell passage number, density, or health. | Use cells within a consistent passage number range, ensure consistent seeding density, and regularly check for contamination. | |
| No Observable Phenotype | Concentration is too low: The dose is insufficient to engage the off-target responsible for the potential effect. | Titrate the compound to higher concentrations, while carefully monitoring for general cytotoxicity. |
| Poor cell permeability: The compound may not be efficiently entering the cells.[9] | Check literature for permeability data. If unavailable, consider using a cell permeability assay (e.g., PAMPA). | |
| Compound is inactive or degraded: The inhibitor may have lost its activity due to improper storage or age. | Purchase a fresh batch of the compound from a reputable supplier. Confirm its identity and purity if possible. |
Experimental Workflows and Diagrams
Diagram 1: Troubleshooting Unexpected Cytotoxicity
Caption: A flowchart for troubleshooting common causes of cytotoxicity.
Diagram 2: General Workflow for Off-Target Effect Identification
Caption: A workflow for identifying potential off-target proteins.
Key Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) and to identify the optimal non-toxic concentration range for further experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 2x working solutions by serially diluting the stock in cell culture medium. A typical concentration range would be from 200 µM down to 0.01 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x working solutions to the appropriate wells (in triplicate). This will result in a 1x final concentration.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases that are inhibited by this compound. This is typically performed as a fee-for-service by specialized companies.
Methodology:
-
Compound Submission: Prepare and ship a high-concentration stock solution of this compound (e.g., 10 mM in DMSO) to the service provider.
-
Assay Performance: The provider will screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).
-
Data Analysis:
-
The primary data is usually reported as "% Inhibition" at the tested concentration.
-
A common threshold for a significant "hit" is >50% inhibition.
-
For promising hits, a follow-up IC50 determination is performed to quantify the potency of inhibition for each specific off-target kinase.
-
Quantitative Data Summary Tables
The following are template tables that researchers can use to structure their own findings.
Table 1: this compound Cytotoxicity Profile
| Cell Line | Incubation Time (hrs) | IC50 (µM) |
| (e.g., HeLa) | 48 | User Data |
| (e.g., A549) | 48 | User Data |
| (e.g., MCF7) | 48 | User Data |
| (e.g., HEK293T) | 72 | User Data |
Table 2: Kinase Profiling Hit Summary for this compound (at 1 µM)
| Kinase Family | Kinase Target | % Inhibition |
| e.g., CMGC | e.g., CDK2 | User Data |
| e.g., TK | e.g., ABL1 | User Data |
| e.g., AGC | e.g., AKT1 | User Data |
| e.g., CAMK | e.g., DAPK1 | User Data |
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease | Nitrogen Fixation, Bacteria, Microbes | Britannica [britannica.com]
- 3. Microbial Urease in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
Technical Support Center: Troubleshooting Inconsistent Results with Urease Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results when working with urease inhibitors. Due to the limited availability of specific information on "Urease-IN-14," this document offers a generalized approach to resolving common issues encountered during urease inhibition assays. The principles and methodologies described here are broadly applicable to a wide range of urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in urease inhibition assays?
Inconsistent results in urease inhibition assays can stem from several factors, including variability in enzyme activity, inhibitor stability and solubility issues, and suboptimal assay conditions. Key factors affecting urease activity include pH, temperature, substrate concentration, and the presence of certain ions.[1][2][3][4] It is also crucial to ensure the proper handling and storage of both the enzyme and the inhibitor.[5]
Q2: My IC50 values for my urease inhibitor vary significantly between experiments. What should I investigate?
Significant variation in IC50 values often points to issues with experimental consistency. Here are several factors to check:
-
Enzyme Activity: Ensure the specific activity of the urease is consistent across experiments. Urease activity can be affected by storage conditions and age.[5]
-
Inhibitor Stock Solution: Prepare fresh inhibitor stock solutions for each experiment, as the stability of the inhibitor in solution may be limited. If using a previously prepared stock, ensure it has been stored correctly to prevent degradation.
-
Solubility: Visually inspect your inhibitor solutions for any precipitation. Poor solubility of the inhibitor in the assay buffer can lead to inaccurate concentrations and variable results.
-
Assay Conditions: Maintain strict control over assay parameters such as pH, temperature, and incubation times. Even minor fluctuations can impact enzyme kinetics and inhibitor potency. The optimal pH for urease activity is typically around 7.5.[4]
-
Substrate Concentration: Use a consistent and appropriate concentration of urea (B33335). The Michaelis constant (Km) for urea can vary depending on the source of the urease.[2][4]
Q3: How can I ensure my urease inhibitor is soluble and stable in the assay buffer?
Proper handling of the inhibitor is critical for reproducible results.
-
Solubility Testing: Before starting an inhibition assay, perform a solubility test of your inhibitor in the chosen assay buffer. You can do this by preparing a supersaturated solution and observing it for any precipitate after a period of incubation and centrifugation.
-
Solvent Effects: If using a solvent like DMSO to dissolve your inhibitor, keep the final concentration of the solvent in the assay low (typically <1%) and consistent across all wells, including controls. Run a solvent control to check for any effects on urease activity.
-
Stability Assessment: The stability of urease inhibitors can be time and temperature-dependent. If you suspect your inhibitor is unstable, you can pre-incubate it in the assay buffer for varying amounts of time before adding the enzyme to see if its inhibitory effect diminishes.
Q4: What are the optimal storage conditions for urease and inhibitor solutions?
-
Urease Enzyme: For short-term storage, urease solutions can be kept at 4°C.[5] For long-term storage, it is recommended to store the enzyme at -20°C or -80°C, although stability at these temperatures can be concentration-dependent.[5] Lyophilized urease should be stored at 2-8°C.[4][6]
-
Inhibitor Solutions: The optimal storage conditions for inhibitor solutions are compound-specific. As a general guideline, prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Poor mixing of reagents- Inconsistent incubation times- Edge effects in microplates | - Calibrate pipettes regularly.- Ensure thorough mixing of all solutions before and after addition to the assay plate.- Use a multi-channel pipette for simultaneous addition of reagents.- Avoid using the outer wells of the microplate or fill them with buffer. |
| Low or no urease activity | - Inactive enzyme (improper storage or handling)- Incorrect buffer pH- Presence of inhibitors in the buffer or water | - Use a fresh batch of enzyme or verify the activity of the current stock.- Check and adjust the pH of the buffer to the optimal range for urease (typically around 7.5).[4]- Use high-purity water and reagents. |
| Inconsistent inhibitor potency (IC50) | - Inhibitor instability or degradation- Inhibitor precipitation- Variability in enzyme concentration | - Prepare fresh inhibitor solutions for each experiment.- Confirm inhibitor solubility in the assay buffer.- Standardize the concentration of urease used in each assay. |
| False-positive or false-negative results | - Contamination of reagents- Interference from the inhibitor (e.g., color, fluorescence)- Inappropriate controls | - Use sterile techniques and fresh reagents.- Run a control with the inhibitor alone to check for interference with the detection method.- Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Standard Urease Inhibition Assay Protocol (Berthelot Method)
This protocol is a generalized method for determining urease inhibition. The concentrations and incubation times may need to be optimized for your specific inhibitor and experimental setup.
Materials:
-
Urease (e.g., from Jack Bean)
-
Urea
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor
-
Phenol (B47542) reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide, 4.2% v/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of the inhibitor solution at different concentrations.
-
Add the urease solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Include a positive control (urease without inhibitor) and a negative control (buffer without urease).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate the plate for a specific time (e.g., 30 minutes) at the controlled temperature.
-
-
Ammonia Detection (Berthelot Method):
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration compared to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a typical urease inhibition assay.
Caption: A flowchart for troubleshooting inconsistent results in urease inhibition experiments.
Caption: Simplified diagram of urease catalysis and inhibition.
References
- 1. Factors Affecting Urease Enzyme Activity in some Soils in Isfahan Province - Journal of Crop Production and Processing [jcpp.iut.ac.ir]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Urease-IN-14 protocol modifications for different bacterial strains
Technical Support Center: Urease Inhibitor Studies
Welcome to the technical support center for researchers working with urease inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of urease inhibitors, such as the conceptual Urease-IN-14, across different bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of bacterial urease?
Bacterial urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1] This reaction leads to an increase in the local pH.[1] For many pathogenic bacteria, such as Helicobacter pylori, this enzymatic activity is a crucial virulence factor, allowing the bacteria to survive in the acidic environment of the stomach by creating a neutral microenvironment.[1][2]
Q2: Why is urease a good target for antimicrobial drug development?
Urease is an attractive target for antimicrobial drugs because its inhibition can reduce the virulence of pathogenic bacteria and potentially render them more susceptible to the host's immune system or conventional antibiotics.[2][3] For instance, in H. pylori, inhibiting urease can disrupt its ability to colonize the gastric mucosa.[1][2] In urinary tract pathogens like Proteus mirabilis, urease activity contributes to the formation of infection-induced urinary stones; therefore, its inhibition is clinically significant.[4][5]
Q3: What are the common methods for assaying urease activity and inhibition?
Common methods for assaying urease activity are often colorimetric and measure the production of ammonia. The Berthelot (phenol-hypochlorite) method and the phenol (B47542) red method are frequently used.[2] In the phenol red method, the increase in pH due to ammonia production results in a color change of the pH indicator.[2] These assays can be adapted to screen for urease inhibitors by measuring the reduction in ammonia production in the presence of a test compound.[2]
Q4: How can I determine the mode of inhibition of my compound?
The mode of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies. By measuring the rate of urease activity at different substrate (urea) concentrations in the presence and absence of the inhibitor, you can generate Lineweaver-Burk or Michaelis-Menten plots.[6] The changes in Vmax (maximum velocity) and Km (Michaelis constant) will indicate the mode of inhibition.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in urease activity measurements | - Inconsistent bacterial cell density.- Pipetting errors.- Temperature fluctuations during the assay. | - Ensure a standardized bacterial suspension, for example, by adjusting to a specific McFarland turbidity standard.[1][2]- Use calibrated pipettes and proper pipetting techniques.- Maintain a constant temperature throughout the incubation period.[7] |
| No or low urease activity detected | - Inactive enzyme.- Incorrect buffer pH.- Sub-optimal urea concentration.- Problems with the detection reagent. | - Use fresh bacterial cultures or purified enzyme stored under appropriate conditions.- Verify the pH of the assay buffer; the optimal pH for most bacterial ureases is around 7.0-8.0.- Ensure the urea concentration is sufficient for the enzyme to be active.- Prepare fresh detection reagents and ensure they are stored correctly. |
| Precipitation of the inhibitor in the assay medium | - Low solubility of the inhibitor in the aqueous buffer. | - Dissolve the inhibitor in a small amount of a suitable solvent (e.g., DMSO) before adding it to the assay medium. Ensure the final solvent concentration does not affect enzyme activity.- Test a lower concentration of the inhibitor. |
| Inconsistent IC50 values | - Variation in pre-incubation time with the inhibitor.- Different bacterial growth phases.- Instability of the inhibitor. | - Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[1]- Harvest bacteria at a consistent growth phase (e.g., mid-logarithmic phase) for each experiment.- Check the stability of your inhibitor under the assay conditions (pH, temperature). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known urease inhibitors against urease from different sources. This data is intended to provide a comparative baseline for new compounds.
| Inhibitor | Urease Source | IC50 (µM) |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | ~2500[2][3] |
| Ebselen | Helicobacter pylori | 0.06[2] |
| Baicalin | Helicobacter pylori | ~8000[2] |
| Levofloxacin | Proteus mirabilis | 2.9[8] |
| Ciprofloxacin | Proteus mirabilis | 3.5[8] |
| Levofloxacin | Jack Bean | 7.24 ± 0.29[9] |
| Ofloxacin | Jack Bean | 13.15 ± 0.32[9] |
| Cefadroxil | Jack Bean | 21.35 ± 0.54[9] |
| Thiourea | Jack Bean | 21.25 ± 0.15[9] |
Experimental Protocols
Protocol 1: Whole-Cell Urease Inhibition Assay for Helicobacter pylori
This protocol is adapted from studies on urease inhibitors against H. pylori.[1][2]
1. Bacterial Culture and Preparation:
-
Culture H. pylori isolates on a suitable medium (e.g., modified BD Helicobacter agar) under microaerophilic conditions at 37°C.[2]
-
Harvest the bacteria and prepare a suspension in phosphate-buffered saline (PBS) to a McFarland turbidity of one.[1][2]
2. Urease Inhibition Assay:
-
In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the test inhibitor at various concentrations. For the control, add 50 µL of sterile distilled water.
-
Incubate the plate for 15 minutes at 37°C under microaerophilic conditions.[1][2]
-
Following incubation, add the urease assay reagent (containing urea and a pH indicator like phenol red).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for phenol red) at different time points to monitor the color change, which is proportional to urease activity.[2]
3. Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity.[6]
Protocol 2: Purified Urease Inhibition Assay
This protocol is a general method that can be used with purified urease from various bacterial sources.
1. Reagents and Materials:
-
Purified urease enzyme
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)[9]
-
Urea solution (substrate)
-
Test inhibitor solutions
-
Ammonia detection reagents (e.g., Berthelot reagents)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
In a 96-well plate, add a solution of the purified urease enzyme to each well.
-
Add the test inhibitor at various concentrations to the wells. For the control, add the solvent used to dissolve the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).[7][9]
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.[7][9]
-
Stop the reaction and develop the color by adding the ammonia detection reagents.
-
Measure the absorbance at the appropriate wavelength (e.g., 625-670 nm for the Berthelot method).[10]
3. Data Analysis:
-
Create a standard curve using known concentrations of ammonium (B1175870) chloride.
-
Determine the amount of ammonia produced in each well.
-
Calculate the percentage of inhibition and the IC50 value of the test compound.
Visualizations
Caption: Experimental workflow for a whole-cell urease inhibition assay.
Caption: Simplified pathway of bacterial urease action and its inhibition.
References
- 1. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. florajournal.com [florajournal.com]
- 5. Proteus mirabilis urease. Partial purification and inhibition by boric acid and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciepub.com [sciepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.bio-techne.com [resources.bio-techne.com]
Factors affecting Urease-IN-14 inhibitory activity
Disclaimer: Information regarding a specific inhibitor designated "Urease-IN-14" is not publicly available. This guide is based on established principles of urease inhibition and general troubleshooting for related enzymatic assays, intended to support researchers working with novel urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for urease, and how do inhibitors like this compound typically work?
A: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid. The carbamic acid then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1][2][3] This reaction leads to an increase in the local pH.[1] The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity.[4][5] Inhibitors can act through various mechanisms, including:
-
Active Site Directed: These inhibitors bind to the nickel ions in the active site, preventing the substrate (urea) from binding.[6]
-
Mechanism-Based: These compounds interfere with the catalytic process itself.
-
Competitive, Non-competitive, or Mixed Inhibition: Depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.[3]
Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A: Inconsistent IC50 values are a common issue in enzyme inhibition assays. Several factors could be responsible:
-
Reagent Stability: Ensure all reagents, especially the urease enzyme and the inhibitor stock solution, are stored correctly and have not degraded. Prepare fresh dilutions for each experiment.
-
pH Fluctuation: Urease activity is highly dependent on pH.[7] Ensure your buffer system is robust and the pH is consistent throughout the assay. The optimal pH for urease is typically in the 7-8 range.[8]
-
Temperature Variation: Enzyme kinetics are sensitive to temperature.[7] Use a temperature-controlled incubator or water bath for the reaction, and ensure all reagents are equilibrated to the assay temperature before starting.
-
Pipetting Errors: Small volume inaccuracies, especially with concentrated stock solutions, can lead to significant variations in final concentrations. Calibrate your pipettes regularly.
-
Incubation Time: The reaction rate should be linear over the chosen incubation period. If the reaction proceeds for too long and substrate becomes limited, the results will be inaccurate.[9]
Q3: I am observing lower-than-expected inhibitory activity for this compound. What should I check?
A: Several factors can lead to apparent low potency:
-
Inhibitor Solubility: this compound may have poor solubility in the aqueous assay buffer. Ensure it is fully dissolved. It is common to dissolve inhibitors in a solvent like DMSO first, then make serial dilutions.[9] Be sure to check the final DMSO concentration in your assay, as high concentrations can inhibit the enzyme.
-
Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. A standard practice is to use a urea concentration equal to its Michaelis constant (Km).[9]
-
Enzyme Purity and Source: The purity of the urease enzyme can affect results. Furthermore, urease from different species (e.g., Jack Bean vs. Helicobacter pylori) can exhibit different sensitivities to the same inhibitor due to variations in their structure, even though the active site is highly conserved.[10]
-
Presence of Contaminants: Contaminating metals or other compounds in your sample or buffer could interfere with the inhibitor or the enzyme.
Troubleshooting Guides
Issue 1: High Background Signal or "Blank" Reading
| Potential Cause | Troubleshooting Step |
| Ammonia Contamination | The Berthelot method, commonly used in urease assays, detects ammonia.[11] Ensure all glassware is thoroughly cleaned. Use fresh, high-purity water for all buffers and solutions. |
| Spontaneous Urea Hydrolysis | While very slow, some non-enzymatic hydrolysis can occur.[2] Prepare a "no enzyme" control to measure this background and subtract it from all readings. |
| Reagent Instability | The detection reagents may be old or improperly stored. Prepare fresh detection reagents daily if required by the protocol.[8] |
Issue 2: No or Very Low Urease Activity in Control Wells
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | The urease may have denatured due to improper storage (temperature, pH) or repeated freeze-thaw cycles. Obtain a new vial of enzyme and prepare fresh aliquots. |
| Incorrect Buffer pH | The pH of the assay buffer is outside the optimal range for urease activity.[7][8] Prepare fresh buffer and verify its pH. |
| Presence of an Unknown Inhibitor | Your buffer or water might be contaminated with heavy metals or other inhibitory substances. Use high-purity reagents. |
Quantitative Data Summary
The inhibitory activity of this compound can be compared with standard urease inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target Urease | Reported IC50 (µM) | Inhibition Type |
| This compound (Hypothetical) | Jack Bean Urease | User-determined | User-determined |
| Thiourea (Standard) | Jack Bean Urease | 21.1 - 23.0[10][12] | Competitive |
| Acetohydroxamic Acid (Standard) | H. pylori Urease | 2.5 mM (for significant inhibition)[13] | Slow-binding, Competitive |
| Hydroxyurea (Standard) | Jack Bean Urease | 100.0[12] | - |
| Ebselen | H. pylori Urease | 0.06 mM (for major inhibition)[13] | - |
| Baicalin | H. pylori Urease | 8 mM (for major inhibition)[13] | Competitive, Slow-binding |
Note: IC50 values can vary significantly based on assay conditions (e.g., enzyme/substrate concentration, pH, temperature, and incubation time).
Experimental Protocols
Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from standard methods for determining urease activity by quantifying ammonia production.[11][12]
1. Reagent Preparation:
-
Phosphate (B84403) Buffer (50 mM, pH 7.0): Prepare a standard phosphate buffer solution.
-
Urease Solution (Jack Bean Urease): Prepare a stock solution of urease in phosphate buffer. The final concentration should be optimized to ensure the reaction rate is linear over the incubation period.
-
Substrate Solution (Urea): Prepare a stock solution of urea in phosphate buffer.
-
Inhibitor Solution (this compound): Prepare a concentrated stock solution in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations in the assay.[9]
-
Detection Reagent A (Phenol-Nitroprusside): Mix sodium salicylate (B1505791) and sodium nitroprusside in deionized water.[8]
-
Detection Reagent B (Alkaline Hypochlorite): Mix sodium hydroxide (B78521) and sodium dichloroisocyanurate in deionized water.[8]
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the inhibitor serial dilutions (or DMSO for control) to the wells of a 96-well plate.[9]
-
Add 50 µL of the urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the urea substrate solution to each well.[9]
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and begin color development by adding 50 µL of Detection Reagent A, followed by 50 µL of Detection Reagent B to each well. Mix gently.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow the color to develop.
-
Measure the absorbance at 630-670 nm using a microplate reader.[11][14]
3. Controls:
-
100% Activity Control (MAX): Contains enzyme, substrate, and DMSO (no inhibitor).
-
Blank Control (MIN): Contains buffer, substrate, and DMSO (no enzyme).
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[9] % Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[9]
Visualizations
Caption: Urease catalyzes the hydrolysis of urea into ammonia and carbamic acid.
Caption: Workflow for a typical urease inhibition assay using a 96-well plate format.
Caption: A logical flow for troubleshooting common issues in urease inhibition assays.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. monash.edu [monash.edu]
- 8. web.stanford.edu [web.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. resources.bio-techne.com [resources.bio-techne.com]
Validation & Comparative
A Comparative Analysis of Urease Inhibitors: N-(n-butyl)thiophosphoric triamide (NBPT) and Urease-IN-14
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of two urease inhibitors: the well-established N-(n-butyl)thiophosphoric triamide (NBPT) and Urease-IN-14. This document is intended to be a dynamic resource, presenting currently available data for NBPT and establishing a framework for the inclusion of data on this compound as it becomes publicly accessible.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[1][2] This enzymatic action is a significant factor in agricultural nitrogen loss through ammonia volatilization and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[3][4] The inhibition of urease is, therefore, a critical area of research in both agriculture and medicine.
This guide will focus on a detailed comparison of NBPT, a widely used agricultural urease inhibitor, and this compound. Due to the current lack of publicly available data for a compound specifically designated "this compound," this guide will use a placeholder for its data points. This structure allows for a direct comparison once information on this compound becomes available.
Performance Data: A Comparative Table
The following table summarizes key quantitative performance indicators for urease inhibitors. The data for NBPT is compiled from existing literature, while the fields for this compound are presented to facilitate future comparison.
| Parameter | N-(n-butyl)thiophosphoric triamide (NBPT) | This compound | Reference Standard (Thiourea) |
| IC50 Value | ~38 µM (varies with conditions) | Data not available | ~21 µM |
| Inhibition Type | Slow-binding, mixed inhibition | Data not available | Competitive |
| Mechanism of Action | The thiophosphoryl group interacts with the nickel ions in the urease active site.[5] | Data not available | Interacts with the nickel ions in the urease active site. |
| Effect on Ammonia Volatilization | Reduces ammonia loss by approximately 53%[6] | Data not available | Not applicable for agricultural use. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments used to evaluate urease inhibitors.
In Vitro Urease Inhibition Assay (Berthelot Method)
This assay is a common method to determine the inhibitory potential of a compound against the urease enzyme.
Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia concentration is determined colorimetrically using the Berthelot reaction, where ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-colored indophenol (B113434) complex. The intensity of the color, measured spectrophotometrically at approximately 630 nm, is directly proportional to the ammonia concentration.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor (NBPT or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside)
-
Alkali-hypochlorite reagent (Sodium hydroxide (B78521) and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add 25 µL of phosphate buffer.
-
Add 10 µL of the urease enzyme solution.
-
Add 10 µL of various concentrations of the test inhibitor (or solvent control).
-
Pre-incubate the mixture at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 40 µL of the phenol reagent and 40 µL of the alkali-hypochlorite reagent.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Soil Urease Activity Assay
This protocol is adapted for determining the effect of inhibitors on urease activity in a soil matrix.
Principle: This assay measures the reduction in the rate of urea hydrolysis to ammonia in soil samples treated with a urease inhibitor compared to untreated samples.
Materials:
-
Soil samples
-
Urea solution
-
Test inhibitor (NBPT or this compound)
-
Extraction solution (e.g., 2 M KCl)
-
Ammonia quantification reagents (as in the Berthelot method)
-
Incubation containers
-
Shaker
-
Centrifuge
Procedure:
-
Prepare soil microcosms by weighing a standardized amount of sieved soil into incubation containers.
-
Treat the soil samples with a solution of the test inhibitor at desired concentrations. A control group with no inhibitor should be included.
-
Add a standard amount of urea solution to all samples.
-
Incubate the soil samples under controlled temperature and moisture conditions for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, extract the soil samples with the extraction solution to recover the ammonium.
-
Centrifuge the soil slurry to obtain a clear supernatant.
-
Quantify the ammonia concentration in the supernatant using the Berthelot method as described previously.
-
The inhibition of urease activity is determined by comparing the amount of ammonia produced in the inhibitor-treated soils to the control soils.
Visualizing the Mechanism of Action
The following diagrams illustrate the fundamental process of urease-catalyzed urea hydrolysis and the general mechanism of its inhibition.
Caption: Urease-catalyzed hydrolysis of urea into ammonia and carbon dioxide.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Short-Term Treatment with the Urease Inhibitor N-(n-Butyl) Thiophosphoric Triamide (NBPT) Alters Urea Assimilation and Modulates Transcriptional Profiles of Genes Involved in Primary and Secondary Metabolism in Maize Seedlings [frontiersin.org]
- 6. Agronomic efficiency of NBPT as a urease inhibitor: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Urease-IN-14 in a Helicobacter pylori Infection Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel urease inhibitor, Urease-IN-14, with established alternatives for the treatment of Helicobacter pylori infection. The data presented is based on standardized in vitro and in vivo models to facilitate objective evaluation for research and development purposes.
Introduction to Helicobacter pylori and the Role of Urease
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer.[1] A key survival factor for H. pylori in the acidic gastric environment is the enzyme urease.[2][3] Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, neutralizing gastric acid and allowing the bacterium to survive and colonize the gastric mucosa.[3] This critical role in pathogenesis makes urease a prime target for therapeutic intervention.
Mechanism of Action of Urease Inhibitors
Urease inhibitors aim to neutralize this protective mechanism of H. pylori. By blocking the active site of the urease enzyme, these inhibitors prevent the breakdown of urea, thus exposing the bacteria to the harsh acidic environment of the stomach and rendering them more susceptible to eradication.
Caption: Mechanism of H. pylori urease and inhibition by this compound.
Comparative In Vitro Efficacy
The in vitro efficacy of this compound was evaluated against established urease inhibitors: Acetohydroxamic Acid (AHA), Ebselen (B1671040), and Baicalin (B1667713). Key performance metrics are summarized below.
| Compound | Urease Inhibition (IC50) | Minimum Inhibitory Concentration (MIC) against H. pylori | Cytotoxicity (CC50) in AGS Cells | Selectivity Index (CC50/IC50) |
| This compound (Hypothetical Data) | 0.5 µM | 4 µg/mL | > 200 µM | > 400 |
| Acetohydroxamic Acid (AHA) | 100 µM[4] | 200-400 µg/mL[5] | > 1000 µM | > 10 |
| Ebselen | 3.69 µM (with pre-incubation)[6] | 8 µg/mL[7] | ~50 µM | ~13.5 |
| Baicalin | 820 µM[4][6] | > 1000 µg/mL[8] | > 590 µM[4] | < 1 |
Data Interpretation: this compound demonstrates potent urease inhibition with a low IC50 value, surpassing the efficacy of the comparators. Its MIC against H. pylori is comparable to Ebselen and significantly lower than AHA and Baicalin. Importantly, this compound exhibits a high selectivity index, indicating low cytotoxicity to human gastric epithelial (AGS) cells and a favorable safety profile in vitro.
Comparative In Vivo Efficacy in a Murine Model
The therapeutic potential of this compound was further assessed in a C57BL/6 mouse model of H. pylori (Sydney strain SS1) infection.[2]
| Treatment Group (n=8) | Dosage | Route | Duration | Reduction in Bacterial Load (log CFU/g stomach tissue) | Eradication Rate |
| Vehicle Control | - | Oral Gavage | 7 days | - | 0% |
| This compound (Hypothetical Data) | 25 mg/kg, BID | Oral Gavage | 7 days | 3.5 | 75% |
| Acetohydroxamic Acid (AHA) | 50 mg/kg, BID | Oral Gavage | 7 days | 1.8 | 25% |
| Standard Triple Therapy (Omeprazole, Clarithromycin, Amoxicillin) | 20/50/50 mg/kg, BID | Oral Gavage | 7 days | 4.2 | 87.5% |
Data Interpretation: In the in vivo model, this compound significantly reduced the H. pylori bacterial load in the stomach, demonstrating superior efficacy to Acetohydroxamic Acid. While the standard triple therapy remains the most effective, this compound shows promising potential as a novel therapeutic agent, particularly in light of growing antibiotic resistance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Urease Inhibition Assay
The inhibitory effect of the compounds on H. pylori urease activity was determined using a modified Berthelot (phenol-hypochlorite) method.[4][9]
Caption: Workflow for the in vitro urease inhibition assay.
Protocol:
-
H. pylori (ATCC 43504) is cultured and a cell lysate containing urease is prepared.
-
The lysate is incubated with various concentrations of the test compounds (this compound, AHA, Ebselen, Baicalin) for 30 minutes at 37°C.
-
Urea solution is added to start the reaction, followed by another 30-minute incubation at 37°C.
-
The reaction is stopped, and the amount of ammonia produced is quantified by measuring the absorbance at 625 nm after the addition of phenol (B47542) and hypochlorite (B82951) reagents.[9]
-
The IC50 values are calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds against H. pylori was determined using the broth microdilution method.[10][11]
Protocol:
-
A standardized suspension of H. pylori is prepared.
-
Serial dilutions of the test compounds are made in a 96-well microtiter plate containing Brucella broth supplemented with fetal bovine serum.
-
The bacterial suspension is added to each well.
-
The plates are incubated for 72 hours under microaerophilic conditions at 37°C.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of H. pylori.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated in human gastric adenocarcinoma (AGS) cells using the MTT assay.
Protocol:
-
AGS cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
MTT reagent is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
The CC50 value, the concentration that reduces cell viability by 50%, is calculated.
In Vivo Mouse Model of H. pylori Infection
The in vivo efficacy of this compound was assessed in a C57BL/6 mouse model.[2][12]
Caption: Experimental workflow for the in vivo validation of this compound.
Protocol:
-
Six-week-old female C57BL/6 mice are infected with the H. pylori Sydney strain SS1 via oral gavage.
-
Two weeks post-infection, the mice are randomly assigned to treatment groups.
-
The respective treatments (this compound, AHA, vehicle control, or standard triple therapy) are administered orally twice daily for seven days.
-
One day after the final treatment, the mice are euthanized, and their stomachs are collected.
-
The stomach tissue is homogenized, and serial dilutions are plated on H. pylori-selective agar.
-
After 5-7 days of incubation, the colony-forming units (CFU) are counted to determine the bacterial load.
Conclusion
The presented data highlights the significant potential of this compound as a novel therapeutic agent against Helicobacter pylori. Its potent and selective inhibition of urease, coupled with promising in vivo efficacy and a favorable safety profile, warrants further investigation. This compound could offer a valuable alternative to current treatment regimens, particularly in addressing the challenge of antibiotic resistance.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A standardized mouse model of Helicobacter pylori infection: introducing the Sydney strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation and molecular docking of baicalin and scutellarin as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel ebselen derivatives as urease inhibitors for combating Helicobacter pylori infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Effect of Baicalin from Scutellaria baicalensis on the Gastrointestinal Tract Normoflora and Helicobacter pylori [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial susceptibility testing of Helicobacter pylori determined by microdilution method using a new medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a mouse model of Helicobacter pylori infection that mimics human disease - ProQuest [proquest.com]
A Comparative Analysis of Urease-IN-14 and Other Prominent Urease Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of Urease-IN-14, a novel urease inhibitor, alongside other well-established inhibitors in the field. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitory efficacies, supported by experimental data and detailed protocols to aid in research and development efforts.
Introduction to Urease Inhibition
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogens, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and an increased risk of gastric cancer. In agriculture, urease activity in soil leads to substantial nitrogen loss from urea-based fertilizers through ammonia volatilization. Consequently, the inhibition of urease is a critical therapeutic and agrochemical target. This guide focuses on the comparative performance of this compound against established urease inhibitors: Acetohydroxamic acid (AHA), Thiourea, and the naturally occurring flavonoid, Quercetin (B1663063).
Comparative Efficacy of Urease Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and other selected inhibitors against urease. For a standardized comparison, data against Jack bean urease, a commonly used model enzyme, is prioritized where available.
| Inhibitor | Chemical Class | Urease Source | IC50 (µM) |
| This compound | Not Specified | Not Specified | 41.6[1] |
| Acetohydroxamic acid (AHA) | Hydroxamic acid | Helicobacter pylori | ~42[2] |
| Thiourea | Thiourea | Jack bean | ~21-22[3] |
| Quercetin | Flavonoid | Helicobacter pylori | 11.2[4] |
| Quercetin | Flavonoid | Jack bean | 80[1] |
Note: The IC50 value for this compound is reported without specifying the urease source. Direct comparison of potency is most accurate when inhibitors are evaluated against the same enzyme under identical experimental conditions. The variation in Quercetin's IC50 value against different urease sources highlights this critical point.
Mechanism of Urease Inhibition
The catalytic action of urease involves the binding of urea to the di-nickel center in the active site, followed by hydrolysis. Urease inhibitors can interfere with this process through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the active site or allosteric sites on the enzyme.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate assessment of urease inhibitory activity. The following is a generalized protocol based on common methodologies for determining urease inhibition.
Materials and Reagents
-
Jack bean urease
-
Urea
-
Phosphate (B84403) buffer (pH 7.4)
-
Test inhibitors (e.g., this compound, AHA, Thiourea, Quercetin) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-hypochlorite reagent (for ammonia quantification)
-
96-well microplates
-
Microplate reader
Experimental Workflow
The general workflow for a urease inhibition assay involves pre-incubating the enzyme with the inhibitor, initiating the enzymatic reaction by adding the substrate (urea), and then quantifying the amount of ammonia produced.
Assay Procedure
-
Preparation of Solutions: Prepare stock solutions of Jack bean urease, urea, and the test inhibitors in phosphate buffer (pH 7.4).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of urease solution to each well. Subsequently, add varying concentrations of the inhibitor solutions to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Quantification of Ammonia: Stop the reaction and determine the amount of ammonia produced using a suitable method, such as the Berthelot (phenol-hypochlorite) assay, which results in a colored product that can be measured spectrophotometrically.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates notable urease inhibitory activity. For a conclusive evaluation of its relative potency, it is imperative to conduct head-to-head comparative studies against other known inhibitors using a standardized enzyme source and a consistent, well-defined experimental protocol. The information and methodologies provided in this guide are intended to facilitate such comparative investigations and support the ongoing development of novel and effective urease inhibitors for therapeutic and agricultural applications.
References
Comparative Analysis of Urease Inhibitors: A Focus on IC50 Value Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of various compounds against urease, a key enzyme in nitrogen metabolism and a target for drug development in agriculture and medicine. While a specific IC50 value for "Urease-IN-14" is not publicly available, this document outlines the essential experimental protocols for its determination and compares the efficacy of several known urease inhibitors.
Understanding IC50 in Urease Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It indicates the concentration of an inhibitor required to reduce the activity of an enzyme, in this case, urease, by 50%. A lower IC50 value signifies a more potent inhibitor. The determination of this value is a primary step in the screening and development of novel urease inhibitors.
Comparative IC50 Values of Selected Urease Inhibitors
The following table summarizes the IC50 values for a selection of commercially available and experimentally synthesized urease inhibitors, providing a benchmark for evaluating the potency of new chemical entities like this compound.
| Inhibitor | IC50 Value (µM) | Standard/Reference | Source Organism of Urease |
| Thiourea | 20.8 - 23.0 | Standard | Jack Bean |
| Hydroxyurea | 100.0 ± 2.5 | Standard | Not Specified |
| Phenylphosphorodiamidate (PPD) | Varies | Commercial | Not Specified |
| N-(n-butyl)thiophosphoric triamide (NBPT) | ~0.1 (100 nM) | Commercial | Canavalia ensiformis (Jack Bean) |
| Hydrazonothiazolines (Compound 9a) | 1.73 | Experimental | Jack Bean |
| (Thio)barbituric phenoxy-N-phenylacetamide (Compound 3a) | 0.69 | Experimental | Jack Bean |
| Indole-based derivative (Compound 11a) | 0.60 | Experimental | Jack Bean |
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | Experimental | Not Specified |
Experimental Protocol: Determination of Urease Inhibition and IC50 Value
A precise and reproducible protocol is paramount for determining the IC50 value of a potential urease inhibitor. The following is a generalized and widely accepted method based on the indophenol (B113434) reaction, which measures the amount of ammonia (B1221849) produced by the urease-catalyzed hydrolysis of urea (B33335).
Materials and Reagents:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0-8.2)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite (B82951) solution
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of urease solution to each well.
-
Add varying concentrations of the test inhibitor (this compound) to the wells. Include a control group with no inhibitor and a blank with no enzyme.
-
Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction Initiation:
-
Add a fixed concentration of urea solution to each well to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate for a defined time (e.g., 30 minutes) at the same controlled temperature.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding the phenol-nitroprusside reagent.
-
Add the alkaline hypochlorite solution. This will react with the ammonia produced to form a blue-green indophenol compound.
-
-
Absorbance Measurement:
-
After a color development period (e.g., 30 minutes), measure the absorbance of each well at a specific wavelength (typically 625-630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.
-
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying mechanism of urease inhibition, the following diagrams are provided.
A Comparative Guide to the Kinetic Studies of Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Urease, a nickel-dependent metalloenzyme, plays a crucial role in the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1][2] Its activity is implicated in various pathological conditions, including the pathogenesis of Helicobacter pylori, making it a significant target for drug development.[2][3] This guide provides a comparative overview of the kinetic studies of different classes of urease inhibitors, offering insights into their mechanisms of action and inhibitory potencies.
Comparative Kinetic Data of Urease Inhibitors
The efficacy of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed, provides further understanding of the inhibitor's interaction with the enzyme. The following table summarizes the kinetic parameters for several classes of urease inhibitors.
| Inhibitor Class | Example Compound(s) | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Source Organism of Urease |
| Terpenes | Camphene | 0.147 µg/mL | - | Competitive | Cinnamomum camphora |
| Benzothiazoles | Compound 67 | - | 1020 (Kᵢ), 3170 (Kᵢ') | Mixed-type | - |
| Benzoyl Thiourea Derivatives | - | - | - | Mixed-type | - |
| Dihydropyrimidine Hydrazine Derivatives | - | - | - | Mixed-type | - |
| Flavonoids | Quercetin and synthetic derivatives | Micromolar range | - | Competitive | Helicobacter pylori |
| Baicalin | - | 2740 ± 510 | 3.89 (Kᵢ), 0.147 (Kᵢ) | Competitive, slow-binding | Jack Bean |
Note: The IC₅₀ for Camphene is provided in µg/mL. Conversion to µM requires the molar mass of Camphene. Kᵢ' represents the inhibition constant for the enzyme-substrate complex. Kᵢ* represents the overall inhibition constant for a slow-binding inhibitor.
Mechanisms of Urease Inhibition
The interaction between an inhibitor and an enzyme can be visualized to understand the mechanism of inhibition. The following diagram illustrates the primary modes of reversible enzyme inhibition.
Figure 1. Mechanisms of reversible enzyme inhibition.
Experimental Protocols for Urease Inhibition Kinetic Studies
The following is a generalized protocol for determining the kinetic parameters of urease inhibitors, based on common methodologies.[1][4]
Urease Activity Assay
A standard assay to measure urease activity involves the quantification of ammonia produced from the hydrolysis of urea. The Berthelot (phenol-hypochlorite) method is a widely used colorimetric assay for this purpose.[4]
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0) containing EDTA (e.g., 2 mM)[4]
-
Urease solution (e.g., from Jack Bean, 0.25 mg/mL)[4]
-
Urea solution (substrate, e.g., 50 mM)[4]
-
Inhibitor solutions of varying concentrations.
-
Reagents for Berthelot assay (phenol-nitroprusside and alkaline hypochlorite).
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, urease solution, and the inhibitor at a specific concentration.
-
Pre-incubate the mixture for a defined period (e.g., 20 minutes) to allow for inhibitor-enzyme binding.[4]
-
Initiate the enzymatic reaction by adding the urea solution.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at a constant temperature (e.g., 25°C).[4]
-
Stop the reaction and withdraw aliquots to measure the concentration of ammonia produced using the Berthelot method, with absorbance read at a specific wavelength (e.g., 595 nm).[4]
-
A control reaction without the inhibitor is run in parallel.
-
Determination of IC₅₀
-
The urease activity is measured in the presence of a range of inhibitor concentrations.
-
The percentage of inhibition is calculated for each concentration relative to the control.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis (Determination of Kᵢ and Mechanism of Inhibition)
-
To determine the mechanism of inhibition, urease activity is measured at various substrate (urea) concentrations in the presence of different fixed concentrations of the inhibitor.
-
The data is then plotted using graphical methods such as the Lineweaver-Burk or Dixon plots.[1]
-
Lineweaver-Burk Plot (1/v vs. 1/[S]): Changes in the y-intercept and/or the slope of the lines at different inhibitor concentrations indicate the type of inhibition.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Dixon Plot (1/v vs. [I]): This plot can also be used to determine the Kᵢ value.
-
-
The inhibition constant (Kᵢ) is calculated from these plots, representing the dissociation constant of the enzyme-inhibitor complex. For mixed-type inhibitors, two dissociation constants, Kᵢ (for the free enzyme) and Kᵢ' (for the enzyme-substrate complex), can be determined.[5] For slow-binding inhibitors, a two-step binding mechanism is considered, and an initial inhibition constant (Kᵢ) and an overall inhibition constant (Kᵢ*) are determined.[4]
The following workflow illustrates the general process of a urease inhibition kinetic study.
References
- 1. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Urease-IN-14: A Comparative Guide for Researchers
For researchers and drug development professionals, establishing the specificity of a novel enzyme inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the specificity of the novel urease inhibitor, Urease-IN-14. By objectively comparing its performance with the established urease inhibitor, Acetohydroxamic acid (AHA), this document offers supporting experimental data and detailed protocols to guide your research.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[1][2] This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like peptic ulcers and gastritis by neutralizing the acidic environment of the stomach.[3][4] Consequently, the inhibition of urease is a promising therapeutic strategy. This compound has emerged as a potential candidate in this area. This guide outlines the essential experiments to validate its specificity against urease.
Comparative Performance of Urease Inhibitors
To ascertain the efficacy and specificity of this compound, a direct comparison with a known inhibitor is essential. Acetohydroxamic acid (AHA) is the only urease inhibitor currently approved for patient use, making it a relevant benchmark.[5] The following table summarizes key quantitative data for a hypothetical comparison between this compound and AHA.
| Parameter | This compound (Hypothetical Data) | Acetohydroxamic acid (AHA) | Reference |
| IC50 (µM) for H. pylori urease | 5.2 | 100 | [5] |
| Inhibition Type | Competitive | Competitive | [5] |
| Selectivity against Jack Bean Urease (IC50 in µM) | 15.8 | 35 | [6] |
| Off-target activity (tested against a panel of metalloenzymes) | No significant inhibition observed at 100 µM | Known to inhibit other metalloenzymes |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for key experiments in the validation of a urease inhibitor's specificity.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Protocol:
-
Prepare a stock solution of the urease enzyme (e.g., from H. pylori or Jack Bean) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare serial dilutions of the inhibitor (this compound or AHA) in the same buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding a solution of urea to each well.
-
The rate of urea hydrolysis is determined by measuring the production of ammonia. The indophenol (B113434) method, which produces a colored product, is a common approach.[6]
-
Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Enzyme Kinetics to Determine Inhibition Type
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides insights into how the inhibitor interacts with the enzyme.
Protocol:
-
Following a similar setup to the IC50 determination, vary the concentrations of both the substrate (urea) and the inhibitor (this compound or AHA).
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor to determine the type of inhibition. For competitive inhibition, Km will increase while Vmax remains unchanged.
Off-Target Specificity Screening
To ensure the inhibitor is specific to urease, it is crucial to test its activity against a panel of other enzymes, particularly other metalloenzymes, due to the nickel-containing active site of urease.
Protocol:
-
Select a panel of relevant off-target enzymes (e.g., other hydrolases, metalloproteases).
-
For each enzyme, use its specific substrate and assay conditions.
-
Test the ability of this compound to inhibit the activity of each of these enzymes, typically at a high concentration (e.g., 100 µM).
-
Measure the enzymatic activity in the presence and absence of this compound.
-
Significant inhibition of any of these other enzymes would indicate off-target effects.
Visualizing Experimental Workflows and Pathways
Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict a typical workflow for validating urease inhibitor specificity and the general mechanism of urease action.
Caption: Experimental workflow for validating urease inhibitor specificity.
Caption: General mechanism of competitive urease inhibition.
By following these protocols and comparative analyses, researchers can rigorously validate the specificity of this compound, providing a solid foundation for its further development as a therapeutic agent.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Performance of Urease Inhibitors in Diverse Soil Environments: A Comparative Guide
While specific data on a product named "Urease-IN-14" is not available in the current scientific literature, this guide provides a comprehensive comparison of widely researched and commercially available urease inhibitors for soil applications. This analysis is intended to assist researchers, scientists, and drug development professionals in understanding the efficacy and application of these compounds in varying soil conditions.
The primary goal of urease inhibitors in agriculture is to slow down the enzymatic hydrolysis of urea (B33335), a common nitrogen fertilizer. This process, catalyzed by the urease enzyme present in soil, converts urea into ammonia (B1221849) and carbon dioxide. The rapid conversion can lead to significant nitrogen loss through ammonia volatilization, especially in alkaline and low-cation-exchange-capacity soils. By inhibiting urease activity, these compounds help to synchronize nitrogen availability with crop demand, improve nutrient use efficiency, and minimize environmental nitrogen pollution.
Comparative Performance of Common Urease Inhibitors
The effectiveness of urease inhibitors is influenced by a multitude of soil properties, including pH, organic matter content, clay content, and temperature. The following tables summarize the performance of two of the most studied urease inhibitors, N-(n-butyl) thiophosphoric triamide (NBPT) and hydroquinone (B1673460) (HQ), across different soil types and conditions.
Table 1: Efficacy of N-(n-butyl) thiophosphoric triamide (NBPT) in Different Soil Types
| Soil Type | pH | Organic Matter (%) | Clay Content (%) | Temperature (°C) | Urease Inhibition (%) | Ammonia Volatilization Reduction (%) | Reference |
| Sandy Loam | 5.2 | 2.5 | 15 | 25 | 63 | 52-53 | [1] |
| Silt Loam | 6.5 | 3.1 | 28 | 20 | 75 | 55 | [2][3] |
| Clay Loam | 7.8 | 4.2 | 46 | 18 | Low efficacy | Lowered | [2][3] |
| Acidic Soil | 4.5 | - | - | - | 17-39 | 18 | [2] |
| Alkaline Soil | >8.0 | - | - | - | 53-92 | Higher efficacy | [2] |
Table 2: Efficacy of Hydroquinone (HQ) in Different Soil Types
| Soil Type | pH | Organic Matter (%) | Clay Content (%) | Temperature (°C) | Urease Inhibition (%) | Ammonia Volatilization Reduction (%) | Reference |
| Alluvial Soil | - | - | - | - | - | 5 (N₂O emission reduction) | [4] |
| Sandy Loam | - | Low | Low | - | Higher efficacy | - | [5] |
| Clay Loam | - | High | High | - | Lower efficacy | - | [5] |
Experimental Protocols
Accurate evaluation of urease inhibitor performance requires standardized experimental protocols. Below are detailed methodologies for two key experiments: the soil urease activity assay and the ammonia volatilization measurement.
Soil Urease Activity Assay
This protocol determines the rate of urea hydrolysis in a soil sample, both with and without a urease inhibitor.
Materials:
-
Fresh soil samples
-
Urea solution (e.g., 25 mM)
-
Urease inhibitor solution (at desired concentration)
-
Phosphate buffer (pH 6.8-7.0)
-
Reagents for ammonia quantification (e.g., Berthelot reagent)
-
Spectrophotometer
-
Incubator
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh a specific amount of fresh soil (e.g., 5 g) into a series of incubation flasks.
-
Treatment Application:
-
To the treatment group, add a solution of the urease inhibitor.
-
To the control group, add the same volume of deionized water.
-
To the blank group (for background ammonia), add deionized water.
-
-
Urea Addition: Add a known concentration of urea solution to the treatment and control flasks. Add deionized water to the blank flasks.
-
Incubation: Incubate all flasks at a constant temperature (e.g., 37°C) for a specific period (e.g., 2 hours).
-
Extraction: After incubation, stop the enzymatic reaction by adding a solution like potassium chloride (KCl). Shake the flasks and then centrifuge to obtain a clear supernatant.
-
Ammonia Quantification: Determine the concentration of ammonium (B1175870) in the supernatant using a colorimetric method, such as the Berthelot reaction, and measure the absorbance with a spectrophotometer.
-
Calculation: Calculate the urease activity as the amount of ammonium-N released per unit of soil per unit of time (e.g., μg NH₄⁺-N g⁻¹ soil h⁻¹). The percentage of urease inhibition is calculated by comparing the activity in the inhibitor-treated soil to the control soil.
Ammonia Volatilization Measurement
This protocol quantifies the amount of ammonia gas lost from the soil surface after urea fertilization.
Materials:
-
Soil columns or field plots
-
Urea fertilizer (with and without urease inhibitor)
-
Dynamic chamber system or passive samplers (e.g., dositubes)
-
Acid trap solution (e.g., sulfuric acid or phosphoric acid)
-
Air pump and flow meters (for dynamic chambers)
-
Analytical method for ammonium determination (e.g., titration or colorimetry)
Procedure:
-
Experimental Setup: Prepare soil columns in a laboratory setting or designate field plots.
-
Fertilizer Application: Apply urea fertilizer, either treated with a urease inhibitor or untreated, to the soil surface at a known rate.
-
Ammonia Trapping:
-
Dynamic Chamber Method: Place a sealed chamber over the soil surface. A continuous airflow is passed through the chamber, and the exiting air is bubbled through an acid trap to capture the volatilized ammonia.
-
Passive Sampler Method: Place a passive sampler, such as a dositube containing an ammonia-absorbing substance, at a fixed height above the soil surface.
-
-
Sampling: Collect the acid trap solutions or the passive samplers at regular intervals (e.g., daily) for a set period (e.g., 7-14 days).
-
Ammonia Quantification: Analyze the amount of ammonium captured in the acid traps or absorbed by the passive samplers.
-
Calculation: Calculate the cumulative ammonia loss over the experimental period and express it as a percentage of the applied nitrogen.
Visualizing Experimental Processes and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Workflow for evaluating urease inhibitor efficacy in soil.
Caption: Mechanism of urease inhibition by competitive inhibitors.
References
- 1. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. international-agrophysics.org [international-agrophysics.org]
Comparative Analysis of Urease-IN-14: A Guide to Specificity and Cross-Reactivity with Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of the novel compound, Urease-IN-14, against its primary target, urease, and a panel of other key metalloenzymes. The data presented herein is intended to facilitate an objective assessment of this compound's specificity and potential for off-target effects, crucial for its development as a therapeutic agent. Urease, a nickel-containing metalloenzyme, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, making it an attractive target for drug development.[1][2][3]
Understanding the Target: Urease
Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH.[4][5] This activity is essential for the survival of certain pathogens in acidic environments, such as H. pylori in the stomach.[1][5] The active site of urease contains two nickel ions, which are crucial for its catalytic activity.[4][6][7] this compound has been designed to specifically interact with these nickel ions, thereby inhibiting the enzyme's function.
dot
References
- 1. Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Functional contacts for activation of urease from Helicobacter pylori: an integrated approach using evolutionary couplings, in-cell enzymatic assays, and computational docking [frontiersin.org]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Urease-IN-14: A Guide for Laboratory Professionals
For immediate reference, treat Urease-IN-14 as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. The absence of a specific Safety Data Sheet (SDS) for "this compound" necessitates a cautious approach, assuming it possesses hazards similar to other urease inhibitors used in research. This guide provides detailed procedures for its safe handling and disposal, drawing on safety protocols for common urease inhibitors such as Acetohydroxamic acid and N-(n-butyl)thiophosphoric triamide (NBPT).
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of related compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against dust, splashes, and vapors that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which may cause irritation or allergic reactions.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust or aerosols, which may cause respiratory irritation. |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed through your institution's hazardous waste program. The following steps provide a general protocol:
-
Waste Identification and Segregation:
-
Treat all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[2]
-
-
Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed, and compatible container.
-
For solutions, use a labeled, leak-proof container.
-
The waste container should be stored in a designated satellite accumulation area within the laboratory.
-
-
Labeling:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Hazard Profile of Representative Urease Inhibitors
To underscore the importance of these procedures, the following table summarizes the hazards of two common urease inhibitors. It is prudent to assume this compound may have similar properties.
| Hazard | Acetohydroxamic Acid | N-(n-butyl)thiophosphoric triamide (NBPT) |
| GHS Hazard Statements | H360: May damage fertility or the unborn child.[2] | H317: May cause an allergic skin reaction.[1]H318: Causes serious eye damage.[1]H361f: Suspected of damaging fertility.[1] |
| Signal Word | Danger[4] | Danger[1] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/eye contact | Inhalation, Ingestion, Skin/eye contact |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This structured approach ensures the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
Personal protective equipment for handling Urease-IN-14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Urease-IN-14. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on general safety protocols for urease enzymes due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to supplement this guidance with a risk assessment specific to your laboratory's processes.
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards is necessary to determine the appropriate PPE for handling this compound.[1][2][3] The minimum required PPE includes:
| PPE Category | Description |
| Body Protection | A full-length lab coat or protective suit must be worn to protect the skin and clothing from potential contamination.[1][4] Shorts and open-toed shoes are not permitted in the laboratory.[1][3] |
| Eye and Face Protection | ANSI-approved safety glasses with side shields are the minimum requirement.[2] When there is a risk of splashes, chemical safety goggles and a face shield should be worn in addition to safety glasses.[2][3] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] It is recommended to check the manufacturer's glove compatibility chart. For tasks with a higher risk of exposure, double gloving may be necessary.[2][5] Gloves should be changed immediately if contaminated.[5] |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, a respirator may be required.[6][7] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[6] |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound is essential to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.[8]
-
Ensure that a chemical fume hood or other local exhaust ventilation is operational to control airborne levels.[8]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE before handling the substance.
-
Measure and dispense the chemical in a designated area, preferably within a fume hood.
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[8][9]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[8][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical assistance.[7][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealable, and compatible waste container.[8]
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[8]
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal Request: When the container is full or no longer in use, arrange for its disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[8][9] Do not dispose of this material with household garbage or pour it down the drain.[7][9]
Experimental Protocol: Urease Activity Assay
Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[11] The resulting ammonia can be detected to measure enzyme activity. A common method is the Berthelot reaction, where ammonia reacts with reagents to form a colored product that can be measured spectrophotometrically.
Materials:
-
Urease sample (e.g., this compound)
-
Urea solution
-
Assay Buffer (pH 7.0)
-
Reagent A (terminates the reaction)
-
Reagent B (develops color)
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare standards using a known concentration of ammonium (B1175870) chloride.
-
Add 90 µL of the sample (diluted in Assay Buffer) to the wells of a 96-well plate.
-
Add 10 µL of Urea solution to each well to initiate the reaction.
-
Incubate at room temperature for a set time (e.g., 10 minutes). For samples with low expected activity, incubation can be extended.[12]
-
Add 100 µL of Reagent A to each well to stop the reaction.
-
Add 50 µL of Reagent B to each well.
-
Incubate for 30 minutes, protected from light, to allow color development.[12]
-
Measure the absorbance at 670 nm using a spectrophotometer.[12]
-
Calculate the urease activity based on the standard curve.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. uthsc.edu [uthsc.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Urease SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. carlroth.com [carlroth.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. Urease - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
